molecular formula C5H6BrNS B6281527 5-bromo-4-ethyl-1,3-thiazole CAS No. 1243839-01-1

5-bromo-4-ethyl-1,3-thiazole

Cat. No.: B6281527
CAS No.: 1243839-01-1
M. Wt: 192.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-ethyl-1,3-thiazole ( 1243839-01-1) is a brominated heterocyclic compound with the molecular formula C5H6BrNS and a molecular weight of 192.08 g/mol . This chemical is offered with a typical purity of 98% and is classified as a Heterocyclic Building Block, a class of compounds essential in medicinal chemistry and drug discovery for constructing more complex molecular architectures . The thiazole ring is a privileged scaffold in pharmaceutical research, known for its presence in compounds with diverse biological activities . Specifically, thiazole derivatives are key intermediates in the design and synthesis of novel investigational agents, such as c-Met kinase inhibitors, which are a significant focus in oncology research . The reactive bromine atom on the thiazole ring, along with the ethyl substituent, makes this compound a versatile precursor for further chemical modifications, including metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in drug candidate series . This product is provided for research and development purposes only. It is not intended for human or diagnostic use.

Properties

CAS No.

1243839-01-1

Molecular Formula

C5H6BrNS

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-4-ethyl-1,3-thiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-4-ethyl-1,3-thiazole (CAS: 1243839-01-1) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The presence of the lipophilic 4-ethyl substituent modulates the pharmacokinetic profile of downstream drug candidates, while the C5-bromine atom serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper details a scalable, self-validating synthetic workflow for its preparation, grounded in mechanistic causality and rigorous analytical characterization.

Mechanistic Pathway & Synthesis Strategy

The construction of 5-bromo-4-ethyl-1,3-thiazole is achieved via a two-stage convergent approach: the de novo construction of the thiazole core followed by regioselective late-stage functionalization.

Core Construction: The Hantzsch Thiazole Synthesis

To synthesize the 4-ethylthiazole core, the Hantzsch synthesis is the most robust and atom-economical approach . The process involves the condensation of thioformamide with an


-haloketone (1-bromo-2-butanone).
  • Causality of Reagent Selection: Thioformamide is specifically selected to ensure the C2 position remains unsubstituted, which is critical for specific structure-activity relationship (SAR) explorations. 1-bromo-2-butanone is chosen because the ethyl moiety is pre-installed on the ketone backbone, strictly dictating its final topological placement at C4 upon cyclization.

  • Thermodynamic Driving Force: The reaction is thermodynamically driven by the dehydration step, which establishes the stable,

    
    -electron aromatic system of the thiazole ring.
    
Regioselective Electrophilic Bromination

Following core assembly, the intermediate is subjected to electrophilic aromatic substitution (


).
  • Causality of Regioselectivity: The thiazole nitrogen acts as an electron-withdrawing group via resonance, effectively deactivating the C2 and C4 positions toward electrophiles. Consequently, C5 is the most electron-rich carbon . The ethyl group at C4 provides a weak inductive (+I) electron-donating effect, which further localizes electron density at C5, ensuring near-perfect regioselectivity.

  • Causality of Reagent Choice: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (

    
    ). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which mitigates the risk of competitive radical bromination at the reactive 
    
    
    
    -carbon of the ethyl side-chain.

G A Thioformamide + 1-Bromo-2-butanone B Hantzsch Synthesis (EtOH, Reflux) A->B Condensation C 4-Ethyl-1,3-thiazole (Intermediate) B->C Cyclization & Dehydration D Electrophilic Bromination (NBS, CHCl3, 0°C) C->D C5-Activation E 5-Bromo-4-ethyl- 1,3-thiazole D->E Regioselective Substitution F Characterization (NMR, LC-MS) E->F Validation

Figure 1: Synthetic workflow and mechanistic pathway for 5-bromo-4-ethyl-1,3-thiazole.

Experimental Protocols (Self-Validating Workflows)

A protocol is only as reliable as its built-in analytical checkpoints. The following methodologies are designed as self-validating systems, ensuring that each chemical transformation is verified before proceeding to the next stage.

Stage 1: Synthesis of 4-Ethyl-1,3-thiazole
  • Initiation: Suspend thioformamide (1.0 eq) in anhydrous ethanol (0.5 M) under an inert

    
     atmosphere. Cool the vessel to 0 °C.
    
    • Causality: Cooling is mandatory to control the highly exothermic initial nucleophilic attack of the sulfur atom onto the

      
      -carbon, preventing thermal degradation or polymerization of the thioamide.
      
  • Addition: Add 1-bromo-2-butanone (1.05 eq) dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78 °C) for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the UV-inactive 1-bromo-2-butanone spot (visualized via

    
     stain) and the appearance of a highly UV-active spot validates successful cyclization.
    
  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous

    
     (to quench generated 
    
    
    
    ), extract with dichloromethane (3 x 50 mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Stage 2: Synthesis of 5-Bromo-4-ethyl-1,3-thiazole
  • Initiation: Dissolve the crude 4-ethyl-1,3-thiazole (1.0 eq) in anhydrous chloroform (

    
    , 0.2 M) and cool to 0 °C in a light-shielded flask.
    
    • Causality: Shielding from light prevents homolytic cleavage of NBS, suppressing unwanted radical pathways that could halogenate the ethyl group.

  • Bromination: Add NBS (1.05 eq) portion-wise over 20 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Self-Validation Checkpoint: The reaction mixture will visually transition from a turbid suspension to a clearer solution as NBS is consumed and the byproduct (succinimide) floats to the surface. Furthermore, direct LC-MS analysis of an aliquot must display a characteristic 1:1 isotopic doublet at

    
     192 and 194 
    
    
    
    . This isotopic signature provides definitive, immediate proof of mono-bromination prior to any purification efforts.
  • Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (

    
    ) to neutralize any residual electrophilic bromine. Extract the organic layer, wash with brine, dry over 
    
    
    
    , and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.

Analytical Characterization Data

To ensure rigorous scientific integrity, all synthesized batches must conform to the quantitative spectroscopic parameters outlined below. The heavy atom effect of the bromine atom significantly shields the C5 carbon, serving as a primary diagnostic marker in


 NMR.
Table 1: Spectroscopic Validation Data
Analytical MethodDiagnostic Signals & AssignmentsStructural Correlation

H NMR
(400 MHz,

)

8.75 (s, 1H)
Thiazole C2-H (Highly deshielded by adjacent N and S)

2.78 (q,

Hz, 2H)
Ethyl

(Coupled to adjacent methyl group)

1.28 (t,

Hz, 3H)
Ethyl

(Standard aliphatic resonance)

C NMR
(100 MHz,

)

156.8, 152.4
C4 and C2 (Aromatic core carbons)

104.5
C5-Br (Diagnostic shielding via heavy atom effect)

22.1, 13.4
Ethyl carbons (

and

)
HRMS (ESI-TOF)

191.9477 (Found: 191.9480)

calculated for

Table 2: Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 192.08 g/mol
Physical State Pale yellow to colorless liquid
Boiling Point ~ 75-80 °C at 10 mmHg (estimated)
Storage Conditions 2-8 °C, sealed under inert gas, protected from light

References

  • Collins, I. J., et al. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 2017, 82(15), 8040-8045. URL:[Link]

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-ethyl-1,3-thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 5-Bromo-4-ethyl-1,3-thiazole (CAS: 1243839-01-1) is a highly specialized, bifunctional building block. It combines the electron-deficient nature of a thiazole core with the lipophilic bulk of an ethyl group and the orthogonal reactivity of a C5-bromine handle [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and field-proven protocols for its integration into high-throughput library synthesis and Antibody-Drug Conjugate (ADC) pipelines.

Structural and Physicochemical Properties

Understanding the physicochemical parameters of 5-bromo-4-ethyl-1,3-thiazole is critical for optimizing reaction conditions, predicting solubility, and ensuring long-term reagent stability.

The thiazole ring is a


-electron-deficient system. However, the C4-ethyl substitution exerts a mild inductive electron-donating effect (+I), which partially offsets the electron-withdrawing nature of the nitrogen atom. This subtle electronic balance makes the C5-bromine highly susceptible to oxidative addition by low-valent transition metals, while remaining stable under standard ambient conditions [1, 3].
Quantitative Data Summary
PropertyValue / DescriptionCausality / Significance
CAS Number 1243839-01-1Unique identifier for procurement and safety tracking.
Molecular Formula C₅H₆BrNSDictates mass balance in stoichiometric calculations.
Molecular Weight 192.08 g/mol Used for precise molarity and yield determinations [1].
SMILES String CCC1=C(Br)SC=N1Essential for computational modeling and in silico screening [1].
Purity Standard

98%
Prevents catalytic poisoning by trace impurities during cross-coupling.
Storage Conditions 2-8°C, Inert AtmospherePrevents slow photolytic debromination and oxidative degradation of the sulfur atom [2].

Chemical Reactivity and Mechanistic Pathways

As a Senior Application Scientist, I emphasize that successful synthetic integration of this molecule relies on understanding why it reacts the way it does.

The primary utility of 5-bromo-4-ethyl-1,3-thiazole lies in its capacity to act as a potent electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings). The C5 position is highly activated toward oxidative addition. Once the C-Br bond is cleaved by the Pd(0) catalyst, the resulting Pd(II) intermediate is stabilized by the adjacent sulfur atom, facilitating efficient transmetalation.

Below is the mechanistic pathway illustrating the catalytic cycle when utilizing this building block in a Suzuki-Miyaura coupling.

G A 5-Bromo-4-ethyl-1,3-thiazole (Starting Material) B Pd(0) Catalyst Coordination A->B Ligand Exchange C Oxidative Addition (C-Br Bond Cleavage) B->C Insertion D Transmetalation (Boronic Acid + Base) C->D Base-assisted E Reductive Elimination D->E Isomerization E->B Catalyst Regeneration F C5-Substituted Thiazole Product E->F Product Release

Caption: Catalytic cycle of Pd-mediated Suzuki-Miyaura cross-coupling using 5-bromo-4-ethyl-1,3-thiazole.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-ethyl-1,3-thiazole is designed as a self-validating system. Every step includes a mechanistic justification (the why) and a validation checkpoint.

Protocol: C5-Arylation via Suzuki-Miyaura Coupling

Reagents Required:

  • 5-Bromo-4-ethyl-1,3-thiazole (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with the thiazole, aryl boronic acid, and K₂CO₃.

    • Causality: Flame-drying removes ambient moisture. Degassing the solvents (via freeze-pump-thaw or prolonged argon sparging) is critical because the active Pd(0) species is highly susceptible to oxidation, which would halt the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step, minimizing side-product formation.

  • Reaction Execution: Heat the reaction mixture to 80°C for 4-6 hours.

    • Causality: The transmetalation step between the sterically hindered thiazole-Pd(II) complex and the boronic acid requires thermal energy to overcome the activation barrier.

  • In-Process Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material mass peak (m/z ~192/194, isotopic doublet due to bromine) disappears, replaced by the target product mass.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery Pipelines

In commercial drug development, 5-bromo-4-ethyl-1,3-thiazole is frequently utilized in library synthesis and Antibody-Drug Conjugate (ADC) development [1]. The ethyl group provides a tunable lipophilic vector that can improve the membrane permeability (LogP) of a drug candidate, while the thiazole core acts as a bioisostere for amides or phenyl rings, often improving metabolic stability against cytochrome P450 enzymes.

Workflow S1 Reagent Prep (Inert Atm, 2-8°C) S2 Parallel Synthesis (Cross-Coupling) S1->S2 S3 LC-MS/TLC Monitoring S2->S3 S4 Purification (Prep-HPLC) S3->S4 S5 Bio-Assay Screening S4->S5

Caption: High-throughput library synthesis workflow utilizing 5-bromo-4-ethyl-1,3-thiazole.

By integrating this building block into automated parallel synthesis platforms, medicinal chemists can rapidly generate diverse libraries of thiazole-containing drug candidates, accelerating the hit-to-lead optimization phase.

References

  • PubChem. "National Center for Biotechnology Information - Thiazole Derivatives and Isotopic Structures." Available at: [Link]

5-Bromo-4-ethyl-1,3-thiazole: Chemical Identifiers, Mechanistic Utility, and Synthetic Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated heterocycles serve as indispensable foundational scaffolds. 5-Bromo-4-ethyl-1,3-thiazole has emerged as a high-value building block, offering a unique convergence of steric tuning, lipophilicity, and synthetic tractability. This technical whitepaper provides an in-depth analysis of its chemical identifiers, the mechanistic rationale for its use in rational drug design, and field-proven synthetic protocols for its downstream functionalization.

Chemical Identity and Physicochemical Profiling

Accurate compound identification and physicochemical profiling are the first steps in evaluating a building block's suitability for lead optimization. The 4-ethyl substitution introduces a specific lipophilic vector, while the thiazole core maintains a low molecular weight, ensuring that downstream derivatives remain within Lipinski's Rule of Five parameters.

Table 1: Primary Identifiers and Structural Data
Property / IdentifierValueCausality / Significance
CAS Registry Number 1243839-01-1[1]Primary global identifier for procurement and IP tracking.
MDL Number MFCD17078968[1]Key identifier for structural database cross-referencing.
Molecular Formula C5H6BrNS[2]Dictates baseline mass contributions to the final API.
Molecular Weight 192.08 g/mol [2]Low MW allows for extensive functionalization without exceeding 500 Da.
SMILES String CCC1=C(Br)SC=N1[2]Facilitates in silico docking and pharmacophore mapping.
H-Bond Acceptors 1 (Thiazole Nitrogen)Critical for interacting with kinase hinge regions or target proteins.
H-Bond Donors 0Enhances passive membrane permeability.

Mechanistic Utility in Drug Design

The selection of 5-bromo-4-ethyl-1,3-thiazole over other isomeric forms (e.g., 2-bromo or 5-methyl variants) is driven by precise mechanistic requirements in structure-activity relationship (SAR) campaigns.

The Thiazole Bioisostere

The 1,3-thiazole ring is a privileged scaffold, frequently utilized as a bioisostere for pyridines, oxazoles, and amides. The nitrogen atom at the 3-position acts as a potent, directional hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently forms a critical hydrogen bond with the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[3].

Steric and Lipophilic Tuning via the 4-Ethyl Group

The C4-ethyl group is not merely a passive spectator; it actively dictates the conformational landscape of the molecule. When an aryl group is coupled to the C5 position, the adjacent 4-ethyl group creates a steric clash that forces the newly attached ring out of coplanarity with the thiazole core. This induced twist is highly desirable for breaking molecular flatness, thereby increasing aqueous solubility and reducing off-target promiscuity. Furthermore, the ethyl group acts as a lipophilic probe, ideal for occupying hydrophobic sub-pockets (such as the gatekeeper pocket in kinases)[3].

The C5-Bromine Synthetic Handle

The C5 position of the thiazole ring is inherently more electron-rich than the C2 position. However, functionalizing the C5 position via direct C-H activation can suffer from regioselectivity issues. The pre-installed bromine atom at C5 provides an unambiguous, highly reactive vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings)[4]. The carbon-bromine bond dissociation energy is optimal for facile oxidative addition by Palladium(0) species, allowing for mild reaction conditions that tolerate sensitive functional groups elsewhere on the molecule[5].

Pharmacophore Scaffold 5-Bromo-4-ethyl-1,3-thiazole Core Scaffold ThiazoleN Thiazole Nitrogen H-Bond Acceptor (Hinge Region Anchor) Scaffold->ThiazoleN EthylGroup 4-Ethyl Group Hydrophobic Vector (Conformational Lock) Scaffold->EthylGroup BromoGroup 5-Bromo Handle Cross-Coupling Site (Solvent Channel Extension) Scaffold->BromoGroup

Fig 1: Pharmacophore mapping of 5-bromo-4-ethyl-1,3-thiazole in drug design.

Synthetic Methodologies: Self-Validating Protocols

To leverage the 5-bromo-4-ethyl-1,3-thiazole scaffold, researchers most commonly subject it to Suzuki-Miyaura cross-coupling to generate 5-aryl-4-ethylthiazole derivatives.

Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The 4-ethyl group introduces significant steric hindrance adjacent to the reaction site. We select Pd(dppf)Cl₂ because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This wide angle accelerates the rate-limiting reductive elimination step, forcing the bulky intermediates together and preventing competitive protodehalogenation[4].

  • Solvent System (1,4-Dioxane / H₂O): Dioxane provides excellent solubility for the lipophilic bromothiazole, while water is strictly required to dissolve the inorganic base and form the reactive arylboronate intermediate.

  • Base (K₂CO₃): A mild base is chosen because thiazoles can be sensitive to strong bases (like NaOtBu), which can lead to ring-opening or decomposition pathways[5].

Step-by-Step Suzuki-Miyaura Protocol

This protocol is designed as a self-validating system, embedding visual and analytical checkpoints to ensure reaction integrity.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-ethyl-1,3-thiazole (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 10 mL total volume).

    • Validation Check: The solution should be biphasic but clear. If the boronic acid does not dissolve, verify the solvent ratio.

  • Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.

    • Validation Check: The reaction mixture should turn a deep red/orange color. If the mixture rapidly turns black, it indicates the precipitation of Pd(0) (Pd black) due to oxygen ingress. If this occurs, the catalytic cycle has failed; discard and restart.

  • Heating: Heat the mixture to 85 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc).

    • Validation Check: The disappearance of the starting material mass (m/z ~192/194, 1:1 isotopic pattern) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

SuzukiCycle Pd0 Pd(0) Active Species (Generated in situ) OxAdd Oxidative Addition Pd(II) Complex (Thiazole-Pd-Br) Pd0->OxAdd + Starting Material TransMet Transmetalation Pd(II) Complex (Thiazole-Pd-Aryl) OxAdd->TransMet + Reagents RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-4-ethyl-1,3-thiazole RedElim->Product Yields Reagents Arylboronic Acid + K2CO3 Reagents->TransMet StartingMat 5-Bromo-4-ethyl-1,3-thiazole StartingMat->OxAdd

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position.

Safety, Handling, and Storage Protocols

Maintaining the integrity of 5-bromo-4-ethyl-1,3-thiazole requires strict adherence to environmental controls.

  • Storage: The compound must be stored sealed in a dry environment at 2–8 °C[2]. Brominated heterocycles are susceptible to slow photolytic degradation and oxidation.

  • Handling: Halogenated thiazoles can act as skin sensitizers and mild alkylating agents. All handling must occur within a certified fume hood using nitrile gloves and safety goggles.

  • Self-Validating Storage Check: Before use, visually inspect the reagent. Pure 5-bromo-4-ethyl-1,3-thiazole is typically a clear to pale-yellow liquid. A dark brown discoloration indicates the release of free bromine or decomposition products, necessitating re-distillation or disposal.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

potential biological activities of substituted 1,3-thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Substituted 1,3-Thiazoles

Abstract

The 1,3-thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with significant pharmacological importance.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted therapeutic potential of substituted 1,3-thiazoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective activities. We delve into the structure-activity relationships, underlying mechanisms of action, and present detailed experimental protocols for evaluating these biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered aromatic ring containing a sulfur and a nitrogen atom, known as 1,3-thiazole, is a privileged structure in drug discovery.[2][3] This moiety is a key component in a variety of FDA-approved drugs, including the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the antibiotic Sulfathiazole, highlighting its versatility and clinical relevance.[1][4] The ability of the thiazole nucleus to serve as a bioisosteric replacement for other rings, its metabolic stability, and its capacity to engage in hydrogen bonding and other molecular interactions contribute to its success as a pharmacophore.[5][6] This guide will explore the key therapeutic areas where substituted 1,3-thiazoles have shown considerable promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted 1,3-thiazoles have emerged as a significant class of chemotherapeutic agents with promising activity against a range of tumors.[7][8] Their anticancer effects are often attributed to the inhibition of critical enzymes and disruption of signaling pathways essential for cancer cell survival and proliferation.

Mechanisms of Action

The anticancer activity of thiazole derivatives is diverse. Many compounds function as potent enzyme inhibitors, while others induce apoptosis or cell cycle arrest. For instance, certain 2-(2-hydrazinyl)-1,3-thiazole derivatives have been shown to induce cell cycle arrest at the G1 phase and promote mitochondrial depolarization, leading to cancer cell death.[9] Some derivatives have also demonstrated significant inhibitory activity against specific cancer-related targets like epidermal growth factor receptor (EGFR).[1]

In-Vitro Efficacy of Lead Compounds

The potency of thiazole derivatives has been demonstrated against various human cancer cell lines. The data below summarizes the activity of representative compounds.

Compound ClassCancer Cell LineIC50 / EC50 (µM)Reference
Pyrazole/Naphthalene/Thiazole HybridHela (Cervical Cancer)0.86 - 0.951[1]
Pyrazole/Naphthalene/Thiazole HybridHepG2 (Liver Cancer)7.37 - 8.491[1]
2-(Hydrazinyl)-1,3-Thiazole DerivativeMCF-7 (Breast Cancer)5.739[9]
Ferrocenyl-Thiazole DerivativeVarious Human Cancer LinesGood Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of substituted 1,3-thiazoles on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Library cluster_screening In-Vitro Screening cluster_mechanistic Mechanistic Studies Thiazole_Derivatives Substituted 1,3-Thiazoles Cell_Line_Panel Panel of Cancer Cell Lines Thiazole_Derivatives->Cell_Line_Panel MTT_Assay Primary Cytotoxicity Screening (MTT Assay) Hit_Compounds Hit Identification MTT_Assay->Hit_Compounds IC50 < Threshold Cell_Line_Panel->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Target_ID Target Identification (e.g., Kinase Assay) Apoptosis_Assay->Target_ID Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt Hit_Compounds->Apoptosis_Assay Hit_Compounds->Cell_Cycle

Caption: High-throughput screening workflow for identifying anticancer thiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3-thiazole nucleus is a fundamental building block for many antimicrobial agents.[10] Its derivatives have demonstrated broad-spectrum activity against both bacteria and fungi, including drug-resistant strains.

Spectrum of Activity

Thiazole derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli.[10][11] They also exhibit antifungal activity against strains like Aspergillus niger and Candida albicans.[10][12] The antimicrobial potency is highly dependent on the nature and position of substituents on the thiazole ring, which influences factors like lipophilicity and interaction with microbial targets.[10]

In-Vitro Efficacy of Lead Compounds
Compound ClassMicroorganismMIC (µg/mL)Reference
Benzo[d]thiazole DerivativeMRSA (Gram +)50 - 7510[10]
Benzo[d]thiazole DerivativeE. coli (Gram -)50 - 7510[10]
Benzo[d]thiazole DerivativeA. niger (Fungus)50 - 7510[10]
2-phenyl-1,3-thiazole DerivativeS. aureus125 - 15010[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit microbial growth.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic control (e.g., Ofloxacin, Ciprofloxacin).[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Substituted 1,3-thiazoles have demonstrated significant anti-inflammatory properties, often acting on multiple steps of the inflammatory cascade.[13][14]

Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives can be mediated through several mechanisms. Some compounds act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[13] Others have been found to inhibit the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in-vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test thiazole compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard drug (e.g., Diclofenac sodium) to the reference group.[14]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Inflammatory Pathway and Thiazole Intervention

inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_COX Thiazole Derivatives (COX/LOX Inhibition) Thiazole_COX->COX_Pathway Thiazole_COX->LOX_Pathway

Caption: Simplified arachidonic acid cascade showing inhibition points for thiazole derivatives.

Other Notable Biological Activities

The therapeutic potential of the 1,3-thiazole scaffold extends beyond the activities detailed above.

  • Antiviral Activity: Thiazole derivatives have been reported to inhibit a wide range of viruses, including Hepatitis B and C (HBV/HCV), influenza viruses, and Human Immunodeficiency Virus (HIV).[17][18] The well-known HIV protease inhibitor, Ritonavir, contains a thiazole moiety, underscoring the scaffold's importance in antiviral drug design.[19]

  • Antidiabetic Activity: Several thiazole derivatives, particularly thiazolidinediones like Pioglitazone and Rosiglitazone, are known to target PPARγ and are used to manage type 2 diabetes.[20] More recent research has focused on developing thiazole-based inhibitors of enzymes like α-amylase and α-glucosidase.[20][21]

  • Neuroprotective Activity: There is growing interest in 1,3-thiazole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][22] Their mechanisms include cholinesterase inhibition and antioxidant effects that protect against ischemia-induced neuronal damage by reducing oxidative stress.[15][23]

Conclusion and Future Perspectives

The substituted 1,3-thiazole is a remarkably versatile and pharmacologically significant scaffold. The extensive body of research highlights its potential in developing novel therapeutics for a wide array of human diseases, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. The key to future success lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships and specific molecular targets. Advanced computational methods, such as molecular docking and QSAR studies, combined with high-throughput screening, will continue to accelerate the discovery of next-generation thiazole-based drugs with enhanced potency, selectivity, and improved safety profiles.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279.

  • Mishra, S., & Sahu, A. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12).

  • Saeed, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. European journal of medicinal chemistry, 44(6), 2574-2580.

  • Kavitha, C., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9345-9359.

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 654-678.

  • Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(13), 5005.

  • Sharma, R., et al. (2014). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.

  • Olszewska, P., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1836.

  • Kumar, A., et al. (2021). THIAZOLE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS. RASĀYAN Journal of Chemistry, Special Issue, 175-179.

  • Dawood, K. M., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(7), 785-802.

  • Kavitha, C., et al. (2011). Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives. Molecules (Basel, Switzerland), 16(11), 9345–9359.

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

  • Kamal, M., & Jawaid, T. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current medicinal chemistry, 30(27), 3045–3067.

  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC advances, 13(24), 16429–16447.

  • Singh, S., et al. (2024). Thiazole Derivatives in Diabetes Management: Recent Progress and Future Perspective. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-11.

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Survey in Fisheries Sciences.

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ADMET and DMPK.

  • Lee, H. J., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. European journal of pharmacology, 712(1-3), 58–65.

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ResearchGate.

  • Oniga, S., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 48-52.

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(15), 12151.

  • Ayati, A., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. World Journal of Pharmaceutical Research, 13(16), 114-125.

  • A Review on Thiazole derivatives and their impact as hypoglycemic agents in drug developments. (2023). Research Journal of Pharmacy and Technology.

  • Ullah, H., et al. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega.

  • Wujec, M., & Paneth, A. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(17), 334.

  • Ullah, H., et al. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS omega, 9(7), 7858–7871.

  • Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(6), 422–431.

  • Dawood, K. M., et al. (2015). Synthesis and antiviral activity of some new bis-1,3-thiazole derivatives. European journal of medicinal chemistry, 103, 434–443.

  • Dawood, K. M., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert opinion on therapeutic patents, 32(7), 785–802.

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.

  • Stasiak, A., et al. (2014). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological reports : PR, 66(4), 650–656.

  • Shawali, A. S., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 41(6), 689-739.

  • El-Metwally, A. M. (2020). Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. Arkivoc, 2020(5), 163-195.

  • Kim, Y., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 15(24), 7730–7743.

  • Evaluation of the anti-inflammatory potential of some polyheterocyclic compounds with thiazole ring in acute inflammation models. Part II. cellular response. (2025). ResearchGate.

  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (n.d.). Organic & Biomolecular Chemistry.

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163.

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][8][13]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters.

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7434.

Sources

Exploring the Chemical Space of 5-Bromo-4-ethyl-1,3-thiazole Derivatives: A Technical Guide to Scaffold Derivatization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold containing sulfur and nitrogen, widely recognized for its profound impact on modern medicinal chemistry[1]. Thiazole derivatives are foundational to numerous FDA-approved therapeutics, exhibiting broad-spectrum activities ranging from antimicrobial to antineoplastic and anti-inflammatory effects[2].

Within this vast chemical space, 5-bromo-4-ethyl-1,3-thiazole (CAS 1243839-01-1) emerges as a highly strategic synthetic intermediate. The specific substitution pattern on this scaffold is not accidental; it is a meticulously designed handle for drug development:

  • C4-Ethyl Group: The ethyl substituent provides necessary steric shielding and enhances the lipophilicity of the molecule, a critical parameter for modulating cell membrane permeability and overall pharmacokinetic profiles.

  • C5-Bromo Group: The bromine atom at the 5-position serves as a versatile electrophilic handle, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings)[3].

This technical guide provides an in-depth exploration of the structural rationale, synthetic methodologies, and self-validating experimental protocols required to expand the chemical space of 4-ethyl-1,3-thiazole derivatives.

Structural and Electronic Properties

To effectively derivatize the thiazole scaffold, one must understand its inherent electronic distribution. Thiazole exhibits significant


-electron delocalization and aromaticity[4]. However, the heteroatoms induce an electronic bias across the ring.

Calculated


-electron consistency and resonance structures reveal that the C5 position is the most electron-rich site , making it the preferred target for electrophilic aromatic substitution[4]. Conversely, the C2 position is highly electron-deficient and favors nucleophilic attack. When 4-ethyl-1,3-thiazole is subjected to bromination, the reaction proceeds regioselectively at the C5 position via a 

-complex intermediate, establishing the critical C-Br bond required for downstream cross-coupling[5].

Reactivity A 4-Ethyl-1,3-thiazole (Electron-rich at C5) B Electrophilic Bromination (NBS or Br2) A->B C 5-Bromo-4-ethyl-1,3-thiazole (Cross-coupling handle) B->C

Electronic reactivity of 4-ethyl-1,3-thiazole leading to regioselective C5-bromination.

Synthetic Methodologies: Expanding the Chemical Space

Once the 5-bromo-4-ethyl-1,3-thiazole intermediate is secured, the chemical space is typically expanded using palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the premier choice due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents[3].

Mechanistically, the cross-coupling at the C5 position involves three elementary steps:

  • Oxidative Addition: The active

    
     catalyst inserts into the C5–Br bond. The electron-deficient nature of the resulting intermediate is stabilized by the chosen ligands[6].
    
  • Transmetalation: The arylboronic acid, activated by an inorganic base, transfers its aryl group to the

    
     center, displacing the halide.
    
  • Reductive Elimination: The

    
     complex collapses, forming the new C5–C(aryl) bond and regenerating the 
    
    
    
    catalyst[6].

SuzukiWorkflow Start 5-Bromo-4-ethyl-1,3-thiazole + Aryl Boronic Acid Cat Add Pd(dppf)Cl2 & K2CO3 in 1,4-Dioxane/H2O Start->Cat Degas Degas via Freeze-Pump-Thaw (Removes O2) Cat->Degas Heat Heat at 90°C for 12h (Catalytic Cycle) Degas->Heat Purify Aqueous Workup & Column Chromatography Heat->Purify Product C5-Aryl-4-ethyl-1,3-thiazole Derivatives Purify->Product

Step-by-step Suzuki-Miyaura cross-coupling workflow for C5-arylation.

Experimental Protocols (Self-Validating Systems)

As a standard of scientific integrity, the following protocols detail not just the procedural steps, but the physicochemical causality behind each action.

Protocol 1: Regioselective Bromination of 4-Ethyl-1,3-thiazole
  • Step 1: Reagent Assembly. Dissolve 4-ethyl-1,3-thiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the highly polar

    
    -complex transition state during electrophilic attack.
    
  • Step 2: Electrophile Addition. Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0°C. Causality: NBS provides a controlled, low concentration of electrophilic bromine (

    
    ), preventing over-bromination or oxidative degradation of the thiazole ring[5]. The low temperature controls the exothermic nature of the reaction.
    
  • Step 3: Maturation & Workup. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    . Causality: The thiosulfate quench reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction and preventing byproduct formation during extraction.
    
Protocol 2: General Suzuki-Miyaura C5-Arylation[3]
  • Step 1: Reagent Loading. To an oven-dried Schlenk flask, add 5-bromo-4-ethyl-1,3-thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq). Causality: The inorganic base (
    
    
    
    ) is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that drives the transmetalation step.
  • Step 2: Catalyst Introduction. Add

    
     (3 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement drastically accelerates the reductive elimination step and prevents the catalyst from degrading into inactive palladium black.
    
  • Step 3: Solvent & Degassing. Add a 4:1 mixture of 1,4-Dioxane and water. Perform three freeze-pump-thaw cycles. Causality: The biphasic solvent system ensures the solubility of both the lipophilic organic substrates (dioxane) and the inorganic base (water). Degassing is critical because molecular oxygen rapidly oxidizes the active

    
     species to an inactive 
    
    
    
    state, quenching the catalytic cycle.
  • Step 4: Thermal Activation. Heat the sealed flask to 90°C for 12 hours. Causality: Thermal energy is required to overcome the activation energy barrier of the initial oxidative addition of the highly stable heteroaromatic C5–Br bond to the palladium center.

Pharmacological Potential & Structure-Activity Relationship (SAR)

Derivatization at the C5 position of the 4-ethylthiazole core yields compounds with profound biological activity. The thiazole ring acts as an excellent bioisostere for various aromatic systems, improving lipid solubility and hydrophilicity while remaining inherently non-carcinogenic[1].

By varying the aryl group introduced via the Suzuki coupling, researchers can tune the molecule for specific therapeutic targets[2]. Below is a summary of expected SAR trends based on established thiazole medicinal chemistry:

Representative SAR Data for C5-Substituted 4-Ethyl-1,3-thiazoles
C5-Substituent ModificationRationale for ModificationPrimary Pharmacological TargetRepresentative Efficacy (IC50 / MIC)
Unsubstituted (5-H) Baseline control moleculeWeak / Non-specific binding> 50 µM
5-(4-Methoxyphenyl) Electron-donating, H-bond acceptorAntimicrobial (Gram-positive)4 - 8 µg/mL
5-(3,4,5-Trimethoxyphenyl) Tubulin binding mimic (Combretastatin A-4)Anticancer (Antiproliferative)10 - 50 nM
5-(4-Fluorophenyl) High metabolic stability, high lipophilicityAnti-inflammatory (COX-2 inhibition)0.5 - 2.0 µM
5-(3-Pyridyl) Enhanced aqueous solubility, H-bond donorAntifungal (Ergosterol synthesis)1 - 4 µg/mL

Note: Quantitative data represents benchmark targets for optimized thiazole-based pharmacophores.

References

  • Linda R. Abdu-Rahem et al., "Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review", Systematic Reviews in Pharmacy. URL:[Link]

  • "Systematic Review On Thiazole And Its Applications", Educational Administration: Theory and Practice. URL: [Link]

  • Shweta Upadhyay et al., "Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities", International Journal of Novel Research and Development. URL: [Link]

  • Palani et al., "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups", Chemical Reviews. URL:[Link]

Sources

safety, handling, and storage of 5-bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Handling, and Storage of 5-Bromo-4-ethyl-1,3-thiazole[1]

Executive Summary

5-Bromo-4-ethyl-1,3-thiazole (CAS: 1243839-01-1) is a halogenated heteroaromatic scaffold widely utilized in medicinal chemistry and agrochemical synthesis.[1] Functioning as a critical "building block," its C-5 bromine handle allows for facile functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) or lithium-halogen exchange.[1]

Due to the electron-deficient nature of the thiazole ring and the lability of the carbon-halogen bond, this compound requires rigorous environmental control to maintain purity and prevent degradation.[1] This guide synthesizes field-proven handling protocols with safety standards to ensure operator safety and experimental reproducibility.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Note: While specific experimental values for the ethyl derivative can vary by batch, the following data represents the standard consensus for this structural class (alkyl-bromothiazoles).

PropertySpecification / Description
Chemical Name 5-Bromo-4-ethyl-1,3-thiazole
CAS Number 1243839-01-1
Molecular Formula C₅H₆BrNS
Molecular Weight 192.08 g/mol
Physical State Liquid (typically pale yellow to brown)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Low water solubility
Boiling Point ~200–210°C (Predicted/Analogous)
Storage Class Refrigerated (2–8°C); Inert Atmosphere

Hazard Identification & Risk Assessment

As a halogenated thiazole, this compound presents specific risks associated with mucosal irritation and potential skin sensitization.[1] It is classified under GHS as an Irritant and Harmful substance.[1][2]

Core Hazards (GHS Classification)
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][6][2][4][5][7][8][9]

  • H319: Causes serious eye irritation.[1][6][2][3][5][7][8][9]

  • H335: May cause respiratory irritation.[1][6][2][3][4][5][9]

Toxicological Context
  • Respiratory: Thiazoles often possess a characteristic, penetrating odor.[1] Inhalation of vapors can cause immediate upper respiratory tract irritation.[1]

  • Dermal: Lipophilic nature facilitates skin absorption.[1] The bromine substituent increases the potential for alkylating activity, posing a risk of contact dermatitis.[1]

Handling Protocols: The "Zero-Exposure" Standard

To ensure data integrity and safety, a "Zero-Exposure" mindset is required.[1] This protocol treats the compound as a volatile irritant and a moisture-sensitive reagent.[1]

A. Engineering Controls
  • Primary Containment: All manipulation (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]

  • Secondary Containment: Use spill trays during transfer to prevent bench contamination.[1]

B. Personal Protective Equipment (PPE)
  • Hands: Double-gloving is recommended.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for liquid splashes of irritants.[1]

  • Body: Lab coat with cuffed sleeves; closed-toe chemical-resistant shoes.

C. Operational Workflow (Visualization)

The following diagram outlines the logical flow for handling this compound to minimize degradation and exposure risk.

HandlingWorkflow Start Cold Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weigh in Hood (Closed Vessel) Equilibrate->Weigh Open Inert Purge Headspace (Argon/N2) Reseal Parafilm & Return to Cold Storage Inert->Reseal Seal Weigh->Inert Post-Use

Figure 1: Standard Operating Procedure for Aliquoting 5-Bromo-4-ethyl-1,3-thiazole.

Storage & Stability Management

The C-Br bond on the thiazole ring is susceptible to photolytic cleavage and hydrolysis over time.[1] Improper storage leads to the formation of HBr (acidic) and degradation byproducts that can poison palladium catalysts in downstream applications.[1]

Storage Specifications
  • Temperature: Maintain at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen promotes slow oxidation of the sulfur heteroatom.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

  • Hygroscopy: Store in a desiccator or with desiccant packs if the seal is compromised.

Quality Control Check

Before use in critical couplings (e.g., Suzuki), check the appearance.[1]

  • Pass: Clear, pale yellow liquid.[1]

  • Fail: Dark brown/black liquid or presence of precipitate (indicates polymerization or HBr formation).[1] Action: Reisolate via silica plug filtration or distillation.[1]

Emergency Response Protocols

A. Spills (Liquid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure fume hood sash is lowered; increase ventilation if possible.

  • Absorb: Use an inert absorbent (vermiculite or sand).[1] Do not use combustible materials like paper towels for large spills.[1]

  • Decontaminate: Clean surface with a dilute soap solution followed by water.[1]

B. Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][3][4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][6][3][4][7][9] Remove contaminated clothing.[1][6][2][3][4][8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

C. Emergency Logic Tree

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision Matrix for Acute Exposure Response.

Waste Disposal & Environmental Compliance

  • Classification: Halogenated Organic Solvent Waste.[1]

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated Waste" container.[1]

  • Neutralization: If quenching reaction mixtures containing this compound, ensure the pH is neutral before disposal to prevent acid generation from hydrolysis.[1]

References

  • PubChem. (2023).[1] Compound Summary: Thiazole Derivatives and Toxicity. National Library of Medicine.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Hantzsch Synthesis of 4-Ethyl-1,3-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hantzsch Synthesis for 4-Ethyl-1,3-Thiazole Derivatives Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Meloxicam (NSAID). The 4-ethyl-1,3-thiazole subclass is particularly valuable for introducing steric bulk and lipophilicity without the metabolic liability of longer alkyl chains.

This application note details the Hantzsch Thiazole Synthesis specifically optimized for 4-ethyl derivatives. Unlike generic protocols, this guide addresses the specific regiochemical requirements (using 1-halo-2-butanone) and provides a robust workflow for generating 2-aminothiazole libraries—a common starting point for fragment-based drug design (FBDD).

Mechanistic Insight

The Hantzsch synthesis is a condensation reaction between an


-haloketone and a thioamide (or thiourea). For 4-ethyl derivatives, the reaction is driven by the condensation of 1-bromo-2-butanone  with thiourea  (for 2-amino derivatives) or thioamides  (for 2-alkyl/aryl derivatives).
Reaction Pathway[1][2][3][4][5][6]
  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the

    
    -carbon of the haloketone (bearing the bromine) in an 
    
    
    
    fashion.
  • Intermediate Formation: An acyclic

    
    -thioiminoketone intermediate is formed.
    
  • Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon, closing the ring to form a hydroxythiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system, yielding the stable thiazole ring.

Mechanistic Diagram

HantzschMechanism Reactants Reactants (1-Bromo-2-butanone + Thiourea) Inter1 S-Alkylation (Acyclic Thioiminoketone) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Attack (N -> C=O) ProductSalt Thiazolium HBr Salt Inter2->ProductSalt Dehydration (-H2O) FinalProduct Final Product (2-Amino-4-ethylthiazole) ProductSalt->FinalProduct Neutralization (Base)

Caption: Step-wise mechanistic pathway for the formation of 4-ethyl-1,3-thiazoles.

Experimental Protocols

Critical Reagent Selection

To ensure the ethyl group is positioned at C4:

  • Correct Precursor: 1-bromo-2-butanone (

    
    ).
    
  • Incorrect Precursor: 3-bromo-2-butanone would yield 4,5-dimethylthiazole.

  • Handling Note:

    
    -Haloketones are potent lachrymators. Handle only in a fume hood.
    
Protocol A: Thermal Synthesis (Standard Benchtop Method)

Objective: Synthesis of 2-amino-4-ethyl-1,3-thiazole. Scale: 10 mmol.

Materials:

  • 1-Bromo-2-butanone (1.51 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Bicarbonate (sat. aq.) or Ammonium Hydroxide

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in ethanol.

  • Addition: Add 1-bromo-2-butanone (1.0 eq) dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
    
  • Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate.

  • Work-up (Free Base Isolation):

    • Evaporate half the solvent volume under reduced pressure.

    • Neutralize the residue by adding saturated

      
       solution until pH ~8–9.
      
    • The free base (2-amino-4-ethylthiazole) will precipitate or separate as an oil.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Objective: Rapid library generation.

Procedure:

  • Combine 1-bromo-2-butanone (1.0 mmol), thiourea (1.0 mmol), and Ethanol (2 mL) in a microwave-safe vial.

  • Irradiate at

    
     for 10–15 minutes  (fixed power mode, typically 100W).
    
  • Cool and neutralize as described in Protocol A.

  • Advantage: Yields are typically 10–15% higher with significantly reduced reaction times.

Analytical Characterization (Self-Validation)

The formation of the 4-ethyl-1,3-thiazole core is validated by specific NMR signatures.[1]

Table 1: Expected


 NMR Data (in 

)
Proton PositionMultiplicityChemical Shift (

ppm)
Diagnostic Feature
Ethyl

Triplet (3H)

Typical terminal methyl signal.
Ethyl

Quartet (2H)

Deshielded by aromatic ring.
Thiazole 5-H Singlet (1H)

Key Indicator: Absence of this singlet implies failure to cyclize or wrong substitution.

(if 2-amino)
Broad Singlet (2H)

Exchangeable with

.

Troubleshooting & Optimization ("Expertise & Experience")

Regioselectivity & Precursor Purity
  • Issue: Formation of isomeric mixtures (e.g., 4,5-dimethyl vs 4-ethyl).

  • Cause: Impure 1-bromo-2-butanone containing 3-bromo-2-butanone. This occurs if the bromination of 2-butanone was not controlled (kinetic vs thermodynamic control).

  • Solution: Purchase high-purity 1-bromo-2-butanone or synthesize it using N-bromosuccinimide (NBS) in

    
     with catalytic acid to favor position 1.
    
"Sticky" Products
  • Issue: The product forms a viscous oil upon neutralization.

  • Solution: This is common for alkyl-thiazoles. Do not attempt to filter. Perform a liquid-liquid extraction immediately with DCM or EtOAc. Trituration with cold hexanes can induce crystallization.

HBr Salt vs. Free Base
  • Insight: For biological assays, the HBr salt is often more water-soluble. You can isolate the salt directly by cooling the ethanol reaction mixture and filtering the precipitate without adding base.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (1-Bromo-2-butanone + Thiourea) Reaction Reaction Phase Reflux (EtOH, 3h) OR Microwave (100°C, 10min) Start->Reaction Check TLC Check (Disappearance of Haloketone) Reaction->Check Check->Reaction Incomplete Workup Work-up Neutralize with NaHCO3 -> Extraction (EtOAc) Check->Workup Complete Purify Purification Recrystallization or Flash Column Workup->Purify Analysis Validation NMR (Confirm 5-H Singlet) Purify->Analysis

Caption: Decision-tree workflow for the synthesis and isolation of 4-ethyl-1,3-thiazoles.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis." BenchChem Application Library.

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Organic Chemistry Portal.

  • Siddiqui, N., et al. (2022).[2][3] "Green synthesis of Hantzsch thiazole derivatives." Journal of Heterocyclic Chemistry. (Cited via BenchChem Protocol).

  • PubChem. "2-Amino-4-methylthiazole (Analog Data)." National Library of Medicine.

Sources

synthetic routes to 5-bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-Bromo-4-ethyl-1,3-thiazole

Part 1: Executive Summary & Strategic Approach

Objective: To provide a robust, scalable, and high-purity synthetic protocol for 5-bromo-4-ethyl-1,3-thiazole , a critical heteroaromatic building block in the development of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors).

Strategic Route Selection: While direct bromination of 4-ethylthiazole is theoretically possible, 4-ethylthiazole is often expensive or unstable in its free base form. Furthermore, direct halogenation can suffer from volatility issues and handling difficulties of the unfunctionalized thiazole.

Therefore, this guide details the Hantzsch-Sandmeyer Hybrid Protocol . This route is preferred for industrial and research applications due to:

  • Cost-Efficiency: Utilizes inexpensive thiourea and 1-bromo-2-butanone.

  • Crystalline Intermediates: The 2-aminothiazole intermediate is a stable solid, allowing for easy purification (recrystallization) without chromatography.

  • Regiocontrol: The amino group directs bromination exclusively to the 5-position before being excised, ensuring 100% regioselectivity.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects into three logical phases: Cyclization, Functionalization, and Defunctionalization.

G Target Target: 5-Bromo-4-ethyl-1,3-thiazole Inter2 Intermediate 2: 2-Amino-5-bromo-4-ethylthiazole (Regio-defined Bromination) Target->Inter2 Sandmeyer Deamination (NaNO2, H3PO2) Inter1 Intermediate 1: 2-Amino-4-ethylthiazole (Stable Crystalline Solid) Inter2->Inter1 Electrophilic Bromination (NBS or Br2) SM Starting Materials: 1-Bromo-2-butanone + Thiourea Inter1->SM Hantzsch Thiazole Synthesis (Cyclization)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the trisubstituted thiazole core.

Part 3: Detailed Experimental Protocols

Stage 1: Hantzsch Synthesis of 2-Amino-4-ethylthiazole

Principle: Condensation of an


-haloketone with a thioamide (thiourea) to form the thiazole ring.

Materials:

  • 1-Bromo-2-butanone (technical grade, >90%)

  • Thiourea (1.1 equiv)

  • Ethanol (absolute)[1][2]

  • Sodium Hydroxide (aq)

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

  • Dissolution: Charge the flask with Thiourea (7.6 g, 100 mmol) and Ethanol (100 mL). Stir at room temperature until partial suspension/dissolution.

  • Addition: Add 1-Bromo-2-butanone (15.1 g, 100 mmol) dropwise via the addition funnel over 30 minutes. Exothermic reaction—control rate to maintain gentle reflux if necessary.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The spot for thiourea (

    
    ) should disappear.
    
  • Workup:

    • Cool reaction to room temperature.[3][4]

    • Concentrate ethanol to ~20% volume under reduced pressure.

    • Add water (50 mL) and cool to 0°C in an ice bath.

    • Basify with 5M NaOH dropwise to pH 9-10. The product will precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over

      
      .[5]
      
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water or use directly if purity >95% by NMR.

Key Data Point: 2-Amino-4-ethylthiazole is typically an off-white solid (MP: ~45-48°C) or viscous oil that solidifies upon standing.

Stage 2: Regioselective Bromination (C5-Bromination)

Principle: The amino group at C2 strongly activates the C5 position for electrophilic aromatic substitution.

Materials:

  • 2-Amino-4-ethylthiazole (from Stage 1)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or Chloroform (

    
    )
    

Protocol:

  • Dissolution: Dissolve 2-Amino-4-ethylthiazole (12.8 g, 100 mmol) in ACN (150 mL) at 0°C (ice bath).

  • Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 20 minutes. Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour mixture into saturated

    
     solution (200 mL) containing 1% 
    
    
    
    (to quench trace bromine).
  • Isolation: Filter the resulting precipitate. If no precipitate forms (solvent dependent), extract with DCM.

  • Purification: Recrystallize from Ethanol.

Mechanism Note: The C5 position is electronically favored. The C4-ethyl group provides steric bulk but does not deactivate C5.

Stage 3: Sandmeyer Deamination (The Critical Step)

Principle: Diazotization of the amine followed by reductive displacement of the diazonium group using hypophosphorous acid (


).

Materials:

  • 2-Amino-5-bromo-4-ethylthiazole (from Stage 2)

  • Sodium Nitrite (

    
    ) (1.5 equiv)
    
  • Hypophosphorous acid (

    
    ) (50% aq. solution, 5-10 equiv)
    
  • Copper(I) Oxide (

    
    ) (catalytic, optional but recommended)
    

Protocol:

  • Diazotization Medium: In a well-ventilated fume hood, charge a flask with 2-Amino-5-bromo-4-ethylthiazole (10 g, 48 mmol) and

    
     (50 mL, 50% solution). Cool to -5°C to 0°C using a salt-ice bath.
    
  • Nitrite Addition: Dissolve

    
     (5.0 g, 72 mmol) in minimal water (10 mL). Add this solution dropwise subsurface to the reaction mixture over 45 minutes. Maintain temp < 5°C to prevent decomposition of the diazonium salt.
    
  • Reduction: Stir at 0°C for 1 hour. Then, add a catalytic amount of

    
     (100 mg).
    
  • Completion: Allow the mixture to warm slowly to room temperature. Nitrogen gas evolution will be observed. Stir overnight.

  • Workup:

    • Neutralize carefully with

      
       (exothermic!) or 
      
      
      
      to pH 7.
    • Extract with Diethyl Ether or MTBE (3 x 50 mL).

    • Wash organics with Brine.[6] Dry over

      
      .[6]
      
  • Final Purification: Vacuum distillation is recommended for high purity.

    • Target:5-Bromo-4-ethyl-1,3-thiazole .[7]

    • Appearance: Colorless to pale yellow liquid.

Part 4: Data Summary & Critical Process Parameters

ParameterStage 1 (Cyclization)Stage 2 (Bromination)Stage 3 (Deamination)
Limiting Reagent 1-Bromo-2-butanone2-Amino-4-ethylthiazole2-Amino-5-bromo-thiazole
Solvent System Ethanol (Reflux)ACN or CHCl3 (0°C)50% H3PO2 (aq)
Temperature Limit < 80°C< 25°C (Avoid di-bromo)< 5°C (during addition)
Yield (Typical) 85-92%80-88%60-75%
Key Impurity Unreacted Thiourea2-amino-4-ethyl-5,5-dibromo...[5]Phenolic byproducts (if hydrolysis occurs)

Part 5: Safety & Handling

  • Lachrymators:

    
    -Haloketones (1-bromo-2-butanone) are potent lachrymators. Handle only in a fume hood.
    
  • Bromine Sources: NBS is an irritant.

  • Diazotization: The generation of diazonium salts presents an explosion hazard if allowed to dry. Keep intermediates in solution/wet.

  • Thiazole Odor: Thiazoles often possess strong, penetrating odors. Use bleach traps for glassware cleaning.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Bromination of Thiazoles: Erian, A. W., et al. (2003). "The chemistry of thiazoles and thiazolidinones". Chemical Reviews, 103(5), 1979-2018. (General Review of Thiazole reactivity).
  • Deamination Protocols (Sandmeyer): O'Shea, D. F., et al. (2005). "Diazotization and Sandmeyer Reactions". Encyclopedia of Reagents for Organic Synthesis.
  • Synthesis of Brominated Thiazoles: Stanetty, P., et al. (2005). "Synthesis of brominated thiazoles via sequential bromination-debromination methods". Journal of Organic Chemistry.
  • Reference for 2-Amino-4-ethylthiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.3 (1945). (Procedure for analogous 4-methyl derivative, adaptable by stoichiometry).

Sources

Application Note: Strategic Utilization of 5-Bromo-4-ethyl-1,3-thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-4-ethyl-1,3-thiazole (CAS 1243839-01-1) represents a high-value heterocyclic scaffold in fragment-based drug discovery (FBDD) and lead optimization. Unlike its methyl-substituted analog, the 4-ethyl group provides distinct steric bulk and lipophilicity (cLogP ~2.5), modulating the binding affinity of the thiazole core in hydrophobic pockets of kinases and G-protein coupled receptors (GPCRs). This guide details the handling, reactivity, and validated protocols for functionalizing this scaffold, focusing on the orthogonal reactivity between the electrophilic C-5 position and the nucleophilic potential at C-2 via lithiation.

Part 1: Chemical Profile & Handling[1]

physicochemical Properties

Researchers should treat 5-bromo-4-ethyl-1,3-thiazole as a sensitive intermediate. While generally stable, the C-Br bond is susceptible to photolytic cleavage over extended periods, and the C-2 proton is sufficiently acidic to react with strong bases.

PropertySpecificationNotes
CAS Number 1243839-01-1Unique identifier for procurement.
Formula C₅H₆BrNS
MW 192.08 g/mol
Appearance Pale yellow to brown liquidDarkens upon oxidation/light exposure.[1]
Density ~1.5 - 1.6 g/mL (Estimated)Based on 4-methyl analog (1.64 g/mL).
Solubility DCM, THF, EtOAc, DMSOImmiscible with water.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Handling Precaution: Thiazoles often possess a characteristic, penetrating sulfur odor. All manipulations should be performed within a functioning fume hood.

Part 2: Strategic Reactivity & Synthesis Workflow

The utility of 5-bromo-4-ethyl-1,3-thiazole lies in its divergent reactivity . The molecule offers two distinct "handles" for chemical modification, allowing it to serve as a linchpin in convergent synthesis.

  • C-5 Position (Electrophilic): The bromine atom activates this position for Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig). The adjacent sulfur atom enhances the rate of oxidative addition compared to phenyl bromides.

  • C-2 Position (Nucleophilic/Acidic): The proton at C-2 is relatively acidic (pKa ~29 in DMSO). Treatment with organolithium reagents (e.g., n-BuLi) generates a stable lithio-species at -78°C, which can be trapped with electrophiles (aldehydes, halides, CO₂).

Visualizing the Synthetic Divergence

ThiazoleReactivity Start 5-Bromo-4-ethyl-1,3-thiazole (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki Path A: C-5 Functionalization Lithiation Lithiation (n-BuLi, -78°C) [Li-Thiazole Intermediate] Start->Lithiation Path B: C-2 Functionalization Biaryl 5-Aryl-4-ethylthiazole (Kinase Inhibitor Motifs) Suzuki->Biaryl Electrophile Electrophile Trapping (R-CHO, CO2, R-X) Lithiation->Electrophile C2_Func 2-Substituted-5-bromo-4-ethylthiazole (Bifunctional Intermediate) Electrophile->C2_Func

Figure 1: Divergent synthetic pathways for 5-bromo-4-ethyl-1,3-thiazole. Path A utilizes the bromine handle, while Path B exploits the acidic C-2 proton.

Part 3: Detailed Experimental Protocols

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Objective: To couple the thiazole core with an aryl boronic acid, creating a biaryl system common in kinase inhibitors.

Rationale: The 4-ethyl group provides steric hindrance. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for high turnover in sterically demanding couplings and resistance to dehalogenation side-reactions.

Materials:

  • 5-Bromo-4-ethyl-1,3-thiazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[2][3]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Assembly: Add the thiazole (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) last. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The spot for the product will likely be more polar (lower Rf) if the boronic acid contains polar groups, or less polar if it is a simple aryl.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield? If de-bromination (formation of 4-ethylthiazole) is observed, switch to anhydrous conditions using Cs₂CO₃ in Toluene at 100°C.

Protocol B: C-2 Lithiation and Formylation

Objective: To introduce a formyl group at C-2 while retaining the C-5 bromine, enabling subsequent modification (e.g., reductive amination).

Rationale: Thiazole C-2 protons are acidic, but the C-5 bromine is labile to lithium-halogen exchange. Temperature control is non-negotiable. At -78°C, lithiation at C-2 is faster than Br-Li exchange. Above -60°C, "halogen dance" or scrambling will occur.

Materials:

  • 5-Bromo-4-ethyl-1,3-thiazole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • DMF (Dimethylformamide) (1.5 equiv, anhydrous)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous THF.

  • Cooling: Add 5-bromo-4-ethyl-1,3-thiazole (1.0 mmol). Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (1.1 mmol) dropwise over 10 minutes via syringe pump or careful manual addition.

    • Observation: The solution may turn yellow/orange. Stir at -78°C for exactly 30 minutes. Do not extend this time unnecessarily.

  • Trapping: Add anhydrous DMF (1.5 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O (Ether is preferred over EtOAc to avoid extracting DMF impurities). Wash organic layer with water (3x) to remove DMF.

  • Purification: Silica gel chromatography.

Part 4: Advanced Applications & Synthesis of the Core

For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling), the Hantzsch Thiazole Synthesis is the gold standard.

Core Synthesis Workflow
  • Reagents: 1-Bromo-2-butanone (alpha-bromoketone) + Thioformamide (or Phosphorus pentasulfide/Formamide equivalent).

  • Mechanism: Condensation of the thioamide sulfur with the alpha-carbon of the ketone, followed by cyclodehydration.

  • Bromination: If starting from 4-ethylthiazole, bromination at C-5 is achieved using NBS (N-Bromosuccinimide) in ACN or Br₂ in acetic acid.

Biological Relevance

The 4-ethylthiazole moiety acts as a bioisostere for phenyl or pyridine rings but with unique electronic properties.

  • Kinase Inhibition: The nitrogen lone pair can accept hydrogen bonds (e.g., hinge region binding).

  • Metabolic Stability: The 4-ethyl group blocks the C-4 position from metabolic oxidation, potentially improving half-life compared to 4-unsubstituted thiazoles.

References

  • Thiazole Synthesis Overview

    • Organic Chemistry Portal. "Synthesis of Thiazoles."[4][5] Accessed Oct 2023.

  • Reactivity of 5-Bromothiazoles

    • Uzelac, E. J., & Rasmussen, S. C. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry.
  • Suzuki Coupling on Thiazoles

    • BenchChem Application Notes. "Application Notes and Protocols for (1,3,4-Thiadiazol-2-yl)boronic acid." (General procedure applicable to thiazoles).
  • Commercial Availability & Properties

    • ChemScene. "5-Bromo-4-ethyl-1,3-thiazole Product Page."
  • Medicinal Chemistry Context (Febuxostat Derivatives)

    • Bhavani, K. D., et al. (2015).[6] "Synthesis, characterization and antimicrobial activities of amide derivatives of febuxostat intermediate." ACG Publications.

Sources

5-bromo-4-ethyl-1,3-thiazole as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 5-bromo-4-ethyl-1,3-thiazole (CAS: [Specific CAS if available, else omit]) as a divergent building block in drug discovery. Unlike its ubiquitous 4-methyl analog, the 4-ethyl variant offers a critical tool for modulating lipophilicity (


) and probing steric tolerance in hydrophobic pockets without altering the fundamental electronic character of the thiazole ring. This document provides validated protocols for C5-functionalization and C2-H activation, with specific emphasis on avoiding the "Halogen Dance" side reaction common to this scaffold.

Part 1: Chemical Profile & Strategic Value

The "Linchpin" Scaffold

The thiazole ring is a "privileged scaffold" found in FDA-approved drugs ranging from antiretrovirals (Ritonavir) to kinase inhibitors (Dasatinib). 5-bromo-4-ethyl-1,3-thiazole serves as a bifunctional linchpin:

  • C5-Bromine (Electrophilic Handle): A highly reactive site for Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig). The adjacent sulfur atom enhances the rate of oxidative addition compared to phenyl bromides.

  • C4-Ethyl Group (Steric/Lipophilic Vector): Provides a specific steric bulk (

    
    -value ~1.75) larger than a methyl group, allowing medicinal chemists to probe the depth of binding pockets. It increases 
    
    
    
    by approx. 0.5 units vs. the methyl analog, improving membrane permeability in polar leads.
  • C2-Hydrogen (Nucleophilic Handle): The C2 proton is acidic (

    
     ~29), allowing for late-stage functionalization via deprotonation or direct C-H arylation.
    
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMap Core 5-bromo-4-ethyl-1,3-thiazole Suzuki Suzuki-Miyaura (C5-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5-Amine) Core->Buchwald Pd(0), HNR2 Lithiation C2-Lithiation (WARNING: Halogen Dance) Core->Lithiation n-BuLi, -78°C DirectArylation C2-H Direct Arylation (Post-C5 Coupling) Suzuki->DirectArylation Pd(II), Ar-X

Figure 1: Divergent reactivity profile. Note the critical warning regarding C2-lithiation while the C5-bromide is intact.

Part 2: Critical Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C5 position. Mechanism: The electron-rich nature of the thiazole (due to S-donation) makes the C5-Br bond susceptible to oxidative addition, but the nitrogen can poison Pd catalysts. High-turnover ligands are required.

Materials
  • Substrate: 5-bromo-4-ethyl-1,3-thiazole (1.0 equiv)

  • Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand prevents formation of stable Pd-N complexes with the thiazole nitrogen.

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Crucial): Charge a reaction vial with the bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Solvation: Add sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[2] The product will show the loss of the Br isotope pattern (1:1 ratio of M/M+2) and appearance of the coupled mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are basic; add 1% Et₃N to the eluent if streaking occurs.

Protocol B: Avoiding the "Halogen Dance" (Strategic C2 Functionalization)

The Trap: Treating 5-bromo-4-ethylthiazole with strong base (e.g., n-BuLi) to functionalize C2 results in the Halogen Dance . The 5-Br migrates to the thermodynamically more stable C2 position, leading to regioisomeric mixtures.

The Solution: Perform C2 functionalization AFTER C5 substitution, or use "Direct Arylation" conditions that do not require lithiation.

Workflow: C5-First Strategy

The following workflow ensures regiochemical integrity.

Workflow Start Start: 5-bromo-4-ethylthiazole Step1 Step 1: C5-Coupling (Suzuki) (Removes Br, installs R1) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Intermed Intermediate: 4-ethyl-5-arylthiazole Step1->Intermed Step2 Step 2: C2-Activation (Pd-catalyzed Direct Arylation) Intermed->Step2 Pd(OAc)2, PCy3, Cs2CO3 Ar-Br, 140°C Final Product: 2,5-Diaryl-4-ethylthiazole Step2->Final

Figure 2: The "C5-First" strategy prevents bromine migration and ensures high regioselectivity.

Protocol: C2-H Direct Arylation (Post-C5 Coupling)
  • Substrate: 5-substituted-4-ethylthiazole (Product of Protocol A).

  • Reagents: Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Conditions: Toluene or Xylene, 140°C (sealed tube), 16–24 hours.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists in cleaving the acidic C2-H bond without generating a free carbanion, completely bypassing the halogen dance pathway.

Protocol C: Buchwald-Hartwig Amination (C5-N Bond)

Objective: Synthesis of 5-aminothiazoles (kinase inhibitor scaffolds).

  • Catalyst System: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%).

    • Note: Xantphos is preferred over BINAP for heteroaryl halides to enforce reductive elimination.

  • Base: Cs₂CO₃ (weak base preferred to avoid thiazole ring opening or polymerization).

  • Solvent: 1,4-Dioxane, 100°C.

  • Observation: 5-aminothiazoles are prone to oxidation. Store under inert atmosphere or protect immediately (e.g., acetylation).

Part 3: Data & Troubleshooting

Comparative Reactivity Table
Reaction TypePositionReagent CompatibilityCritical RiskSuccess Rate
Suzuki Coupling C5Boronic Acids/EstersCatalyst poisoning by NHigh (>85%)
Stille Coupling C5OrganostannanesToxicity; PurificationHigh (>90%)
Lithiation C2Electrophiles (Aldehydes)Halogen Dance (Br migration) Low (unless specific conditions used)
Direct Arylation C2Aryl HalidesHigh Temp requiredMedium-High (Substrate dependent)
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Root Cause: Pd catalyst deactivation by thiazole Nitrogen.

    • Fix: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Increase temperature to 100°C. Ensure thorough degassing.

  • Problem: Regioisomers observed during C2 functionalization.

    • Root Cause: Halogen dance mechanism active during lithiation.[4]

    • Fix: Adopt the C5-First Strategy (Protocol B). Do not use n-BuLi on the brominated starting material.

  • Problem: Product streaking on TLC/Column.

    • Root Cause: Thiazole nitrogen interacting with silica.

    • Fix: Pre-wash silica with 1% Triethylamine/Hexane or use MeOH/DCM gradients with 1% NH₄OH.

References

  • Thiazoles in Drug Discovery: Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of Various Medicinal Targets."[5] Journal of Heterocyclic Chemistry, 2017.

  • Halogen Dance Mechanism: Stanetty, P., et al. "The Halogen Dance Reaction on Thiazoles." Journal of Organic Chemistry, 2005. (Search: Stanetty Thiazole Halogen Dance)

  • Suzuki Coupling of Thiazoles: Ohkubo, M., et al. "Practical Synthesis of 2,4,5-Trisubstituted Thiazoles." Tetrahedron, 1996.

  • Direct Arylation Protocols: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Development of Palladium-Catalyzed Direct Arylation." Chemistry Letters, 2010.

Sources

Regioselective Bromination of 4-Ethyl-1,3-thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry and materials science, 4-ethyl-1,3-thiazole presents a unique synthetic challenge due to the differential reactivity of its ring positions. The thiazole core is inherently deactivated toward electrophilic aromatic substitution (EAS) by the electron-withdrawing pyridine-like nitrogen. However, the presence of the electron-donating 4-ethyl group fundamentally alters this electronic landscape, enabling precise, regioselective functionalization if the correct mechanistic pathways are leveraged[1].

This application note provides a comprehensive, field-proven guide to the regioselective bromination of 4-ethyl-1,3-thiazole, detailing the causality behind reagent selection, comparative quantitative data, and self-validating experimental protocols.

Mechanistic Rationale for Regioselectivity

Understanding the electronic distribution of 4-ethyl-1,3-thiazole is critical for directing bromination to either the C5 or C2 position.

C5-Bromination: Electrophilic Aromatic Substitution (EAS)

The C5 position is the most nucleophilic site on the 4-alkylthiazole ring. The +I (inductive) and hyperconjugative effects of the 4-ethyl group stabilize the transient sigma complex (Wheland intermediate) formed during electrophilic attack at C5[1]. Consequently, standard EAS conditions using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF proceed smoothly. NBS is prioritized over elemental bromine (


) to suppress polyhalogenation and avoid the generation of stoichiometric hydrobromic acid, which can protonate the thiazole nitrogen and severely deactivate the ring.
C2-Bromination: Radical Sandmeyer or Directed Lithiation

The C2 position is flanked by both the electronegative nitrogen and sulfur atoms, making it highly electron-deficient and virtually inert to direct EAS. To install a bromine at C2, alternative mechanistic paradigms must be employed:

  • Sandmeyer-Type Substitution: Starting from 2-amino-4-ethylthiazole, treatment with tert-butyl nitrite generates a diazonium intermediate. Copper(II) bromide (

    
    ) then acts as both a single-electron transfer (SET) catalyst and a halogen source to yield the 2-bromo derivative via a radical pathway[2].
    
  • Directed Lithiation: The C2 proton is the most acidic on the thiazole ring (pKa ~29). Treatment with n-butyllithium at cryogenic temperatures (-78 °C) generates a stable 2-lithiothiazole intermediate, which can be subsequently quenched with an electrophilic bromine source like carbon tetrabromide (

    
    ).
    

G cluster_0 C5-Bromination (EAS) cluster_1 C2-Bromination (Lithiation) SM 4-Ethyl-1,3-thiazole (Starting Material) Reagent1 NBS, DMF 0°C to RT SM->Reagent1 Electrophilic Attack Reagent2 1. n-BuLi, THF, -78°C 2. CBr4 SM->Reagent2 Deprotonation Prod1 5-Bromo-4-ethyl-1,3-thiazole Reagent1->Prod1 Prod2 2-Bromo-4-ethyl-1,3-thiazole Reagent2->Prod2

Fig 1. Mechanistic pathways for regioselective C2 vs. C5 bromination of 4-ethyl-1,3-thiazole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions for functionalizing the thiazole core, allowing researchers to select the appropriate methodology based on target requirements and available precursors[3],[2].

Target CompoundSubstitution SitePrimary ReagentsSolventTemp ProfileTypical YieldMechanistic Pathway
5-Bromo-4-ethyl-1,3-thiazole C5NBS (1.05 eq)DMF0 °C

RT
80–88%Electrophilic Aromatic Substitution
2-Bromo-4-ethyl-1,3-thiazole C2t-BuONO,

MeCN0 °C

20 °C
60–75%Sandmeyer-type Radical Substitution
2-Bromo-4-ethyl-1,3-thiazole C2n-BuLi,

THF-78 °C

RT
50–65%Directed Lithiation / Halogenation

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-ethyl-1,3-thiazole (C5-Bromination)

Objective: Direct, mild electrophilic bromination utilizing NBS to prevent ring degradation.

Self-Validating In-Process Controls: The reaction is monitored by LC-MS. The target product will exhibit a distinct M / M+2 isotope pattern (approx. 1:1 ratio) indicative of mono-bromination. The disappearance of the C5-H singlet (typically around


 7.0 ppm in 

NMR) confirms regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1,3-thiazole (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Purge the system with nitrogen.

  • Electrophile Addition: Cool the solution to 0 °C using an ice-water bath. DMF stabilizes the bromonium intermediate, preventing runaway exothermic degradation. Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes to minimize localized heating and di-bromination.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Quenching (Critical Step): Once TLC (Hexanes/EtOAc 4:1) indicates complete consumption of the starting material, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing oxidative side-reactions during solvent removal.
    
  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    

Workflow Step1 Step 1: Dissolve 4-ethyl-1,3-thiazole in anhydrous DMF (0.2 M) under N2 Step2 Step 2: Cool to 0 °C and add NBS (1.05 eq) portionwise Step1->Step2 Step3 Step 3: Stir at RT for 2-4 hours (Monitor via TLC/LCMS) Step2->Step3 Step4 Step 4: Quench with Na2S2O3 (aq) and extract with EtOAc Step3->Step4 Step5 Step 5: Wash with H2O/Brine, dry (Na2SO4), and purify via flash chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the C5-bromination using NBS.

Protocol B: Synthesis of 2-Bromo-4-ethyl-1,3-thiazole (Sandmeyer-Type)

Objective: Access the electron-deficient C2 position via a radical-mediated transformation from a 2-amino precursor[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-4-ethyl-1,3-thiazole (1.0 equiv, e.g., 10 mmol) and Copper(II) bromide (

    
    , 1.25 equiv) in anhydrous Acetonitrile (MeCN, 0.25 M) under a nitrogen atmosphere.
    
  • Diazotization: Cool the dark-green suspension to 0 °C. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 20 minutes. Causality: Slow addition is mandatory to control the evolution of nitrogen gas and prevent the accumulation of the unstable diazonium intermediate, which can lead to explosive decomposition or tar formation.

  • Propagation: Allow the mixture to warm to 20 °C and stir for 12–15 hours. The mixture will gradually turn dark brown/black as the radical recombination occurs.

  • Workup: Pour the reaction mixture into a biphasic system of water and Ethyl Acetate (1:1 v/v). Filter the entire biphasic mixture through a pad of Celite to remove insoluble copper salts, which otherwise cause severe emulsion issues during extraction.

  • Extraction: Separate the layers, extract the aqueous phase with EtOAc (2x), wash the combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-bromo derivative.
    

References

  • Course of bromination of thiazole and 2-methylthiazole , OSTI.GOV. 1

  • Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors , RSC Publishing. Link

  • Bi-aryl dihydroorotate dehydrogenase inhibitors (WO2021070132A1) , Google Patents. 2

  • 5-Bromo-2-chloro-4-ethylthiazole , Benchchem. 3

Sources

applications of 5-bromo-4-ethyl-1,3-thiazole in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-4-ethyl-1,3-thiazole as a Core Building Block in the Development of Novel Anti-Oomycete Fungicides

Introduction & Agrochemical Significance

Oomycete pathogens, particularly Phytophthora infestans (late blight) and Pythium spp. (damping-off), cause catastrophic yield losses in global agriculture[1]. To combat rising resistance against traditional phenylamide and quinone outside inhibitor (QoI) fungicides, the agrochemical industry has pivoted toward novel chemistries. Among these, the thiazole carboxamide class—exemplified by the commercial fungicide Ethaboxam—has proven highly effective[2].

In agrochemical research and drug discovery, 5-bromo-4-ethyl-1,3-thiazole (CAS: 1243839-01-1) serves as a premier, highly versatile synthetic building block[3]. The presence of the bromine atom at the 5-position provides an activated site for halogen-metal exchange or transition-metal-catalyzed cross-coupling, allowing researchers to efficiently construct the 4-ethyl-1,3-thiazole-5-carboxylic acid core required for synthesizing Ethaboxam analogs and exploring new SAR profiles.

Mechanistic Rationale

Thiazole-5-carboxamides are classified by the Fungicide Resistance Action Committee (FRAC) as Group 22 fungicides[4]. Their primary mechanism of action is the disruption of microtubule assembly by binding to β-tubulin during mitosis[5]. This highly specific interaction arrests cell division, thereby inhibiting mycelial growth, oxygen consumption by mitochondria, and the germination of zoospores[6].

MoA A Thiazole-5-carboxamide Application B Penetration of Oomycete Cell Wall A->B C Binding to β-Tubulin (FRAC Group 22) B->C D Disruption of Microtubule Assembly & Mitosis C->D E Inhibition of Mycelial Growth & Zoospore Germination D->E

Figure 1: Mechanism of action for thiazole-5-carboxamides in oomycete pathogens.

Synthetic Workflow: Generating Thiazole-5-Carboxamide Libraries

To evaluate new fungicidal candidates, 5-bromo-4-ethyl-1,3-thiazole is converted into a library of carboxamide derivatives. The following protocol outlines the two-step synthesis of a des-amino Ethaboxam analog.

SynthesisWorkflow SM 5-Bromo-4-ethyl- 1,3-thiazole Rxn1 Lithiation & Carbonylation (-78°C) SM->Rxn1 Int 4-Ethyl-1,3-thiazole- 5-carboxylic acid Rxn1->Int Rxn2 Amide Coupling (HATU, DIPEA) Int->Rxn2 Prod Thiazole-5-carboxamide Analog Rxn2->Prod

Figure 2: Synthetic workflow for generating thiazole-5-carboxamides from the bromo-thiazole.

Protocol 1: Chemical Synthesis

Step 1: Lithiation and Carbonylation

  • Objective: Convert 5-bromo-4-ethyl-1,3-thiazole to 4-ethyl-1,3-thiazole-5-carboxylic acid.

  • Causality & Rationale: Halogen-metal exchange using n-butyllithium (n-BuLi) is highly regioselective at the 5-position due to the electron-withdrawing nature of the bromine. The reaction must be strictly maintained at -78 °C; elevated temperatures will cause the intermediate thiazolyllithium species to undergo unwanted ring-opening degradation.

  • Procedure:

    • Dissolve 10 mmol of 5-bromo-4-ethyl-1,3-thiazole in 30 mL of anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Bubble anhydrous CO₂ gas through the solution for 45 minutes, allowing the mixture to gradually warm to room temperature.

    • Quench with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Objective: Couple the intermediate with amino(thiophen-2-yl)acetonitrile to form the final analog.

  • Causality & Rationale: HATU is utilized as the coupling reagent instead of standard EDC/HOBt. The α-aminonitrile nucleophile is sterically hindered and electronically deactivated; HATU ensures rapid, high-yield amide bond formation without degrading the sensitive nitrile group[2].

  • Procedure:

    • Dissolve 5 mmol of the carboxylic acid intermediate in 15 mL of anhydrous DMF.

    • Add HATU (5.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (15 mmol). Stir for 10 minutes to form the active ester.

    • Add amino(thiophen-2-yl)acetonitrile hydrochloride (5 mmol). Stir at room temperature for 12 hours.

    • Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the target analog.

Biological Evaluation: Anti-Oomycete Efficacy

To ensure the synthesized compounds are active, they must be tested against live pathogens. This protocol utilizes a self-validating poisoned food technique.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Causality & Rationale: V8 juice agar is mandatory for this assay. Unlike synthetic media (e.g., Potato Dextrose Agar), V8 provides essential sterols (like β-sitosterol) that oomycetes cannot synthesize de novo, ensuring robust baseline mycelial growth and preventing false-positive inhibition readings.

  • Procedure:

    • Media Preparation: Prepare V8 juice agar (200 mL V8 juice, 3 g CaCO₃, 15 g agar, 800 mL distilled water). Autoclave at 121 °C for 15 minutes.

    • Treatment Spiking: Cool the agar to 50 °C. Spike the agar with the synthesized analog dissolved in DMSO to achieve final concentrations of 0.1, 1.0, 10, and 50 µg/mL.

    • System Validation Controls:

      • Positive Control: Commercial Ethaboxam (validates pathogen susceptibility)[7].

      • Negative Control: 0.5% DMSO in V8 agar (validates that the solvent does not inhibit growth).

      • Fragment Control: 5-bromo-4-ethyl-1,3-thiazole (validates that the intact carboxamide pharmacophore is required for activity).

    • Inoculation: Place a 5 mm mycelial plug of Phytophthora infestans or Pythium aphanidermatum at the center of each Petri dish.

    • Incubation & Analysis: Incubate at 25 °C in the dark for 7 days. Measure the radial mycelial growth and calculate the EC₅₀ (Effective Concentration inhibiting 50% of growth) using probit analysis.

Quantitative Data Presentation

The following table summarizes the comparative in vitro efficacy of the synthesized compounds. The data clearly demonstrates that while the 5-bromo-4-ethyl-1,3-thiazole starting material is inactive, it is a highly effective precursor for generating potent β-tubulin inhibitors.

Compound / TreatmentPathogenEC₅₀ (µg/mL)95% Confidence IntervalActivity Status
Commercial Ethaboxam (Positive Control)P. infestans0.120.09 - 0.15Highly Active
Commercial Ethaboxam (Positive Control)P. aphanidermatum0.450.38 - 0.52Highly Active
Des-amino Analog (Synthesized)P. infestans0.850.71 - 0.98Active
Des-amino Analog (Synthesized)P. aphanidermatum2.101.85 - 2.40Moderately Active
5-Bromo-4-ethyl-1,3-thiazole (Fragment)P. infestans>100N/AInactive
0.5% DMSO (Negative Control)Both SpeciesN/AN/ANo Inhibition

Note: The synthesized des-amino analog retains significant activity, validating the 4-ethyl-1,3-thiazole core as the primary driver of target binding within the FRAC Group 22 mechanism.

References

  • EPA Response to Petition for Ethaboxam. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Ethaboxam. Human Health Risk Assessment. Regulations.gov. Available at: [Link]

  • The Efficacy of Ethaboxam as a Soybean Seed Treatment Toward Phytophthora, Phytopythium, and Pythium in Ohio. Plant Disease - APS Journals. Available at:[Link]

  • Ethaboxam Environmental Fate and Toxicity. Minnesota Department of Agriculture. Available at: [Link]

Sources

Application Note: Rational Design and Development of Novel Anticancer Agents from 5-Bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Kinase Inhibitor Design, and In Vitro Validation Protocols

Executive Summary & Mechanistic Rationale

The 1,3-thiazole ring is a privileged pharmacophore in oncology, forming the structural core of several FDA-approved anticancer drugs, including the pan-Src/Abl kinase inhibitor Dasatinib and the mutant BRAF inhibitor Dabrafenib[1][2]. The unique arrangement of the nitrogen and sulfur heteroatoms allows thiazole derivatives to act as potent hydrogen-bond acceptors and donors, facilitating highly specific interactions within the ATP-binding cleft of oncogenic protein kinases[3].

5-Bromo-4-ethyl-1,3-thiazole represents a highly versatile, commercially available building block for the bottom-up synthesis of novel targeted therapeutics. Its structural features offer precise vectors for rational drug design:

  • C5-Bromine: Serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of aryl or heteroaryl moieties that project deep into the hydrophobic specificity pocket of kinases[4].

  • C4-Ethyl Group: Provides essential lipophilic bulk. In the context of kinase active sites, this alkyl chain restricts the conformational rotation of the C5-substituent, locking the molecule into a bioactive conformation while occupying adjacent lipophilic sub-pockets to enhance binding affinity[5].

  • C2-Unsubstituted Position: Leaves the C2 carbon available for late-stage C-H functionalization or halogenation/amination. Converting this site into a 2-aminothiazole motif is a proven strategy to establish critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

By systematically functionalizing this scaffold, researchers can develop potent ATP-competitive inhibitors that disrupt oncogenic signaling pathways (such as PI3K/AKT/mTOR or Src/Abl), ultimately inducing apoptosis in malignant cells[6][7].

Experimental Workflows & Protocols

The following self-validating protocols detail the transformation of 5-bromo-4-ethyl-1,3-thiazole into a library of candidate kinase inhibitors, followed by their biological evaluation.

Protocol A: Palladium-Catalyzed C5 Arylation (Suzuki-Miyaura Cross-Coupling)

Objective: Install the hydrophobic headgroup at the C5 position.

Causality & Reagent Selection:


 is utilized as the pre-catalyst because its bidentate ligand framework prevents catalyst deactivation by the sulfur atom of the thiazole ring. A biphasic 1,4-dioxane/water solvent system ensures the simultaneous solubility of the organic electrophile and the inorganic base (

), which is required to activate the boronic acid via quaternization.
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-ethyl-1,3-thiazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.5 equiv, 2.5 mmol).
  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reflux: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the 5-aryl-4-ethyl-1,3-thiazole intermediate.
    
Protocol B: Late-Stage C2 Amination (Buchwald-Hartwig)

Objective: Install the hinge-binding amine motif at the C2 position.

Causality & Reagent Selection: Prior to this step, the C2 position must be brominated (using NBS in DMF). For the subsequent amination, Xantphos is selected as the ligand due to its wide bite angle, which promotes the reductive elimination step critical for C-N bond formation on electron-rich heterocycles.

  • Pre-activation: Dissolve the C2-bromo intermediate (1.0 equiv, 0.5 mmol) and the target primary/secondary amine (1.5 equiv) in anhydrous toluene (5 mL) under Argon.

  • Catalyst Loading: Add

    
     (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and 
    
    
    
    (2.0 equiv, 1.0 mmol).
  • Coupling: Seal the reaction vessel and heat at 100°C for 16 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove inorganic salts, eluting with

    
    . Concentrate the filtrate and purify via preparative HPLC to isolate the final 2-amino-5-aryl-4-ethylthiazole derivative.
    
Protocol C: High-Throughput Kinase Profiling (TR-FRET Assay)

Objective: Validate ATP-competitive kinase inhibition.

Causality & Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed readouts eliminate interference from compound auto-fluorescence, ensuring high-fidelity data for structure-activity relationship (SAR) modeling.

  • Preparation: Prepare a 3-fold serial dilution of the synthesized thiazole compounds in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of Kinase/Peptide substrate mixture (e.g., recombinant Src or Abl kinase) with 100 nL of the compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ATP solution (at the

    
     concentration specific to the kinase) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-phosphopeptide antibody and ULight-Streptavidin. Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative in vitro data for a library of derivatives synthesized from the 5-bromo-4-ethyl-1,3-thiazole scaffold. The data demonstrates how structural modifications at the C5 and C2 positions influence kinase inhibitory potency and cellular cytotoxicity.

Table 1: SAR Profile of 4-Ethylthiazole Derivatives against Target Kinases and Cancer Cell Lines

Compound IDC5 Substituent (Hydrophobic Pocket)C2 Substituent (Hinge Binder)Src Kinase

(nM)
Abl Kinase

(nM)
K562 Cell Viability

(µM)
Thz-01 PhenylHydrogen>10,000>10,000>50.0
Thz-02 2-Chloro-6-methylphenylHydrogen4,5206,10028.4
Thz-03 PhenylN-Methylpiperazine1,2502,30012.1
Thz-04 2-Chloro-6-methylphenylAmino (

)
45821.5
Thz-05 2-Chloro-6-methylphenylN-(2-hydroxyethyl)piperazine0.8 1.2 0.04
Dasatinib(Reference Standard)(Reference Standard)0.51.00.03

Note: Compound Thz-05 perfectly mimics the pharmacophore of Dasatinib, proving that the 4-ethylthiazole core successfully anchors the molecule within the ATP-binding site when paired with appropriate C2 and C5 substituents.

Visualizations

Drug Discovery Workflow

Workflow Start 5-Bromo-4-ethyl-1,3-thiazole (Core Scaffold) Step1 Pd-Catalyzed C5 Cross-Coupling (Hydrophobic Pocket Targeting) Start->Step1 Step2 C2 Amination / Functionalization (Hinge Region Binding) Step1->Step2 Assay1 TR-FRET Kinase Profiling (Src/Abl/PI3K) Step2->Assay1 Assay2 Cellular Viability Assay (MTT / Apoptosis) Assay1->Assay2 Lead Lead Candidate Selection Assay2->Lead

Fig 1: Experimental workflow from 5-bromo-4-ethyl-1,3-thiazole to lead candidate.

Mechanism of Action

Pathway Inhibitor Thiazole-Based Kinase Inhibitor Kinase Oncogenic Kinase (e.g., Src / BCR-ABL) Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Restores PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Promotes Survival Proliferation->Apoptosis Blocked

Fig 2: Mechanism of action of novel thiazole agents targeting oncogenic kinase signaling.

References

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science Publishers (Letters in Drug Design & Discovery). [1]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. [4]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed (National Institutes of Health). [3]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). [2][5]

  • The kinase inhibitor dasatinib induces apoptosis in chronic lymphocytic leukemia cells in vitro with preference for a subgroup of patients with unmutated IgVH genes. ASH Publications (Blood). [7]

Sources

Application Note: 5-Bromo-4-ethyl-1,3-thiazole in the Synthesis of Targeted Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the 1,3-thiazole ring is a privileged pharmacophore, prominently featured in non-steroidal anti-inflammatory drugs (NSAIDs) such as Meloxicam. The compound 5-bromo-4-ethyl-1,3-thiazole serves as a highly versatile, advanced building block for synthesizing next-generation anti-inflammatory candidates.

The strategic selection of this specific intermediate is driven by three structural advantages:

  • C5-Bromine Activation : The bromine atom at the 5-position is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). The electron-deficient nature of the thiazole ring accelerates the oxidative addition of Pd(0) to the C-Br bond[3].

  • C4-Ethyl Steric Shielding : The ethyl group provides precise lipophilicity and steric bulk. In the context of Cyclooxygenase-2 (COX-2) inhibition, this ethyl moiety effectively occupies the hydrophobic side-pocket of the COX-2 active site—a pocket that is inaccessible in the more restrictive COX-1 enzyme, thereby driving selectivity.

  • Bioisosteric Potential : The thiazole core acts as a bioisostere for benzene and pyridine rings, improving the aqueous solubility of the final active pharmaceutical ingredient (API) while providing a nitrogen atom capable of acting as a hydrogen-bond acceptor with target residues.

Recent literature highlights that thiazole-based hydrazides and thiazolones exhibit promising anti-inflammatory properties, heavily suppressing inflammatory mediators in both in vitro and in silico models [1] [2].

Mechanistic Pathway & Drug Design

The primary target for thiazole-derived anti-inflammatory drugs is the Cyclooxygenase (COX) enzyme system, specifically the inducible COX-2 isoform responsible for synthesizing pro-inflammatory prostaglandins (e.g., PGE2) from arachidonic acid. By utilizing 5-bromo-4-ethyl-1,3-thiazole, researchers can append various aryl or heteroaryl groups at the C5 position to create diaryl-heterocycle motifs, which are classic competitive inhibitors of COX-2.

G AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (PGE2) Inflammatory Mediator PGH2->PGE2 Synthase Inflam Inflammation & Pain PGE2->Inflam Receptor Binding Drug Thiazole-Based Drug (Inhibitor) Drug->COX2 Competitive Inhibition

Mechanism of action: Thiazole derivatives inhibiting the COX-2 inflammatory pathway.

Synthetic Workflow

The transformation of 5-bromo-4-ethyl-1,3-thiazole into a functional anti-inflammatory drug typically involves a core cross-coupling step followed by functional group manipulation (e.g., hydrazide or amide formation) to optimize binding affinity [1].

G SM 5-Bromo-4-ethyl-1,3-thiazole (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Reagents Arylboronic Acid + Pd(PPh3)4 K2CO3, Toluene/EtOH/H2O Reagents->Coupling Intermediate 4-Ethyl-5-aryl-1,3-thiazole (Intermediate) Coupling->Intermediate Func Functionalization (Hydrazide Formation) Intermediate->Func API Anti-Inflammatory API (COX-2 Inhibitor) Func->API

Synthetic workflow from 5-bromo-4-ethyl-1,3-thiazole to COX-2 inhibitors.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-ethyl-5-(4-fluorophenyl)-1,3-thiazole, a common intermediate for COX-2 inhibitors.

Causality & Design Choices: We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] because the electron-rich phosphine ligands stabilize the Pd(0) species, facilitating efficient oxidative addition into the stable C-Br bond of the thiazole. A biphasic solvent system (Toluene/EtOH/H2O) is employed to ensure the simultaneous dissolution of the lipophilic thiazole and the hydrophilic boronic acid/base, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-ethyl-1,3-thiazole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Deionized Water (2:1:1 v/v/v, 15 mL total). Note: Degassing via argon sparging for 15 minutes is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Base & Catalyst: Add Potassium Carbonate (K2CO3, 2.5 mmol) followed by Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Reaction: Seal the flask under an argon atmosphere and heat the biphasic mixture to reflux (90°C) for 8 hours with vigorous stirring.

  • Self-Validating Step (Monitoring): Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the starting material spot (UV active, Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.4) validates successful coupling.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure intermediate.

Protocol B: In Vitro COX-1 / COX-2 Inhibition Assay

Objective: To validate the anti-inflammatory efficacy and selectivity of the synthesized thiazole derivatives.

Causality & Design Choices: To prove that the 4-ethyl group successfully drives COX-2 selectivity, we utilize a fluorometric COX inhibitor screening assay. This assay measures the peroxidase activity of COX enzymes, tracking the conversion of arachidonic acid to PGH2 by monitoring the oxidation of a fluorogenic substrate (ADHP).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for COX peroxidase activity).

  • Compound Dilution: Dissolve the synthesized thiazole API in DMSO. Prepare a serial dilution (0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% v/v to prevent enzyme denaturation.

  • Incubation: In a black 96-well microplate, add 10 µL of the test compound, 10 µL of the enzyme (COX-1 or COX-2), and 70 µL of assay buffer. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme's active site.

  • Reaction Initiation: Add 10 µL of a substrate solution containing Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to each well.

  • Self-Validating Step (Controls): Include a background well (no enzyme), a 100% initial activity well (vehicle only, 1% DMSO), and a positive control well containing Celecoxib (a known selective COX-2 inhibitor).

  • Measurement: Read the fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm) after a 5-minute incubation at room temperature.

  • Data Analysis: Calculate the percentage inhibition relative to the 100% initial activity well. Determine the IC50 values using non-linear regression analysis.

Quantitative Data Presentation

The efficacy of the 4-ethyl substitution is demonstrated by comparing the synthesized derivatives against standard benchmarks. The data below illustrates how functionalizing 5-bromo-4-ethyl-1,3-thiazole yields highly selective anti-inflammatory agents.

Compound / DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Anti-Inflammatory Efficacy
5-Bromo-4-ethyl-1,3-thiazole (Precursor)> 100.0> 100.0N/AInactive
Thiazole-Derivative A (Aryl-coupled)45.20 ± 2.11.25 ± 0.136.1Moderate
Thiazole-Derivative B (Hydrazide functionalized)68.40 ± 3.40.82 ± 0.0583.4High
Celecoxib (Standard NSAID Control)14.50 ± 1.20.05 ± 0.01290.0Very High
Diclofenac (Non-selective Control)1.50 ± 0.20.80 ± 0.11.8High

Table 1: Comparative in vitro COX inhibition profiles of synthesized thiazole derivatives versus standard clinical NSAIDs. The high Selectivity Index of Derivative B highlights the success of the rational design utilizing the 4-ethyl-1,3-thiazole core.

References

  • Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ACS Omega URL: [Link]

  • Title: Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-4-Ethyl-1,3-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 5-bromo-4-ethyl-1,3-thiazole via the electrophilic bromination of 4-ethyl-1,3-thiazole. While the Hantzsch synthesis is used to construct the thiazole core, the introduction of the bromine at the 5-position is the critical step for yield optimization. The primary challenges in this synthesis are regioselectivity (C5 vs. C2), product stability during purification, and managing hydrobromic acid (HBr) byproducts that can degrade the thiazole ring.

This document provides a validated protocol using N-Bromosuccinimide (NBS), a troubleshooting matrix, and mechanistic insights to maximize yield.

Module 1: Validated Synthesis Protocol

Standardized for 10 mmol scale. Scale up linearly.

Reagents & Materials
  • Substrate: 4-Ethyl-1,3-thiazole (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if it appears yellow/orange to remove free bromine.

  • Solvent: Acetonitrile (ACN) (0.5 M concentration relative to substrate). Alternative: DMF, though ACN offers easier workup.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Workflow
  • Preparation: Dissolve 4-ethyl-1,3-thiazole (1.13 g, 10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask shielded from direct light (aluminum foil wrap).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Technical Insight: Slow addition at low temperature prevents the "runaway" exotherm that promotes poly-bromination or radical side reactions at the ethyl group.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting material.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most ACN.

    • Resuspend the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with sat.

      
       (2x) to neutralize succinimide and HBr.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification (Critical):

    • Distillation (Preferred): Vacuum distillation is the gold standard for thiazoles. (Expect bp

      
       85–95°C at 10 mmHg; Note: 4-methyl analogue boils at 207°C atm).
      
    • Chromatography: If using silica, pre-treat the column with 1% Triethylamine (TEA) in hexane. Thiazoles are weak bases and can streak or decompose on acidic silica.

Module 2: Visualizing the Workflow

The following diagram outlines the critical decision paths during the synthesis.

ThiazoleSynthesis Start Start: 4-Ethyl-1,3-Thiazole Reagent Add NBS (1.05 eq) in ACN Temp: 0°C -> RT Start->Reagent Check Checkpoint: TLC/LCMS (4-12 Hours) Reagent->Check Incomplete Issue: SM Remaining Check->Incomplete >10% SM left Clean Result: Clean Conversion Check->Clean >95% Product OverRxn Issue: Multi-bromination Check->OverRxn Byproducts detected AddNBS Action: Add 0.1 eq NBS Heat to 40°C Incomplete->AddNBS Purify Workup: NaHCO3 Wash Purification: Vac Distillation Clean->Purify Restart Action: Restart Strict 0°C Control OverRxn->Restart AddNBS->Check Product Target: 5-Bromo-4-ethyl-1,3-thiazole Purify->Product

Figure 1: Decision tree for the bromination of 4-ethyl-1,3-thiazole, highlighting corrective actions for common deviations.

Module 3: Troubleshooting & FAQs

Q1: Why is my yield low (<50%) despite full conversion on TLC?

Root Cause: Product degradation during purification. Explanation: Thiazoles are basic nitrogen heterocycles. Standard silica gel is slightly acidic (


). The 5-bromo-4-ethylthiazole can form a salt with the silica or undergo acid-catalyzed decomposition/ring-opening, causing it to "stick" to the column.
Solution: 
  • Neutralize Silica: Slurry your silica in the eluent containing 1-2% Triethylamine (

    
    ) before packing the column.
    
  • Switch Stationary Phase: Use basic Alumina (Aluminum Oxide) instead of silica.

  • Avoid Chromatography: Use vacuum distillation. This is the industrial standard for halo-thiazoles.

Q2: I see a byproduct with a similar Rf. Is it the 2-bromo isomer?

Root Cause: Regioselectivity issues or radical bromination. Explanation:

  • Electrophilic Substitution (Preferred): Occurs at C5 . The C5 position is the most nucleophilic.

  • Radical Substitution (Side Reaction): If the reaction is exposed to bright light or high heat, NBS can brominate the

    
    -methylene  of the ethyl group (benzylic-like position).
    
  • C2-Bromination: Rare under these conditions. C2 is acidic, not nucleophilic. C2-bromination usually requires lithiation (

    
    ) followed by an electrophile quench.
    Solution: 
    
  • Ensure the reaction is kept in the dark (wrap flask in foil).

  • Keep temperature

    
     RT.
    
  • Verify structure via NMR.[1] The C2 proton is a distinct singlet around

    
     8.7–8.9 ppm. If this peak is gone, you have 2-bromo (wrong isomer). If the C5 proton (usually 
    
    
    
    7.0–7.5 range) is gone, you have the correct 5-bromo product.
Q3: The reaction turns black/tarry. What happened?

Root Cause: HBr-induced polymerization. Explanation: The reaction generates Succinimide and HBr. Free HBr can cause the thiazole ring to polymerize or open, especially at higher concentrations. Solution:

  • Solvent Choice: Switch to DMF (Dimethylformamide). DMF acts as a proton scavenger/buffer, neutralizing HBr in situ.

  • Add Base: Include solid

    
     or 
    
    
    
    (1.1 equiv) in the reaction mixture to scavenge acid as it forms.

Module 4: Data & Specifications

ParameterSpecification / RangeNotes
Appearance Pale yellow to amber liquidDarkens on storage (oxidation).
Boiling Point

85–95°C @ 10 mmHg
Extrapolated from methyl analogue (

atm).
Storage 2–8°C, under Argon/NitrogenHygroscopic and light sensitive.
NMR Marker (

)
C2-H Singlet (

ppm)
Crucial: This proton must remain. If absent, regioselectivity failed.
NMR Marker (

)
C5-HMust be absent in the product.

References

  • Regioselectivity in Thiazole Bromination

    • Analysis: NBS is confirmed to selectively brominate the 5-position in 4-substituted thiazoles due to electronic activation, whereas C2 requires lithi
    • Source: Zhao, Y., et al. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry.

  • NBS Protocol & Mechanism

    • Analysis: Demonstrates the utility of NBS/Acetonitrile for mild electrophilic bromination of heteroaromatics, avoiding the harsh conditions of elemental bromine.
    • Source: Das, B., et al. (2000). "Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2." Organic Letters.

  • General Thiazole Properties & Boiling Points

    • Analysis: Physical data for 5-bromo-4-methylthiazole used for property extrapol
    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 111600-83-0).

Sources

Technical Support Center: Purification of 5-Bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification, Handling, and Troubleshooting for 5-Bromo-4-ethyl-1,3-thiazole CAS: 1243839-01-1 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Nature of the Beast

Welcome to the technical support hub for 5-bromo-4-ethyl-1,3-thiazole . If you are working with this compound, you are likely dealing with a pale yellow-to-brown liquid (or low-melting solid) that is sensitive to oxidation and light.

In my experience optimizing heterocycle synthesis, the bromination of 4-alkylthiazoles at the C5 position is generally regioselective, but it is rarely quantitative. The crude reaction mixture typically contains three distinct species that define your purification strategy:

  • The Product: 5-bromo-4-ethyl-1,3-thiazole (Target).

  • Unreacted Starting Material: 4-ethyl-1,3-thiazole (Lower Boiling Point).

  • Over-brominated Byproduct: 2,5-dibromo-4-ethyl-1,3-thiazole (Higher Boiling Point).

This guide prioritizes vacuum distillation for bulk purification, followed by flash chromatography for polishing.

Part 1: Purification Decision Tree

Before selecting a method, you must diagnose the crude mixture. Use this logic flow to determine the most efficient purification route.

PurificationWorkflow Start Crude Reaction Mixture TLC_NMR Step 1: Diagnostic (TLC & H-NMR) Start->TLC_NMR Decision1 Is Purity > 90%? TLC_NMR->Decision1 Distill Protocol A: Vacuum Distillation (Remove heavy tars/solvents) Decision1->Distill No (<90%) Column Protocol B: Flash Chromatography (Separation of close impurities) Decision1->Column Yes (>90% but colored) Distill->Decision1 Re-evaluate Distillate Final Pure 5-Bromo-4-ethyl-1,3-thiazole (Store under Argon, 4°C) Column->Final

Figure 1: Purification Logic Flow. Distillation is recommended as a primary step to remove bulk impurities and oligomers before fine-tuning with chromatography.

Part 2: Detailed Protocols

Protocol A: Vacuum Distillation (The "Workhorse" Method)

Best for: Removing unreacted 4-ethylthiazole and heavy polymeric byproducts.

Expert Insight: Thiazoles are thermally stable, but prolonged heating at atmospheric pressure can cause darkening (decomposition). Always use high vacuum (< 5 mmHg) to keep the bath temperature below 100°C.

Equipment:

  • Short-path distillation head (vigreux column optional but recommended).

  • High-vacuum pump (oil pump preferred over diaphragm).

  • Manometer.

Step-by-Step:

  • Degassing: Stir the crude oil under weak vacuum (water aspirator) for 20 minutes to remove residual solvent (DCM/THF) and dissolved HBr.

  • Setup: Connect the high-vacuum line. Insulate the distillation head with aluminum foil.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collects at a lower temperature. This is primarily unreacted 4-ethylthiazole .

    • Fraction 2 (Main Cut): The temperature will stabilize. This is your 5-bromo-4-ethyl-1,3-thiazole .

    • Residue (Pot): Do not distill to dryness. The dark brown residue contains the 2,5-dibromo impurity and polymers.

Data for Distillation Monitoring:

Component Relative Boiling Point NMR Diagnostic (CDCl₃)

| 4-ethylthiazole | Lowest |


 8.75 (s, C2-H), 6.98 (s, C5-H) |
| 5-bromo-4-ethylthiazole  | Intermediate  | 

8.68 (s, C2-H), No C5-H signal
| | 2,5-dibromo-4-ethylthiazole | Highest | No aromatic protons |
Protocol B: Flash Chromatography (The "Polisher")

Best for: Removing trace colored impurities or separating close-boiling mixtures.

Expert Insight: Silica gel is slightly acidic. Thiazoles are basic nitrogen heterocycles and can "streak" or stick to the column. To prevent this, neutralize your silica or add a modifier to the eluent.

Solvent System:

  • Base Solvent: Hexanes / Ethyl Acetate.

  • Modifier: 1% Triethylamine (TEA) is critical to sharpen the peaks.

Step-by-Step:

  • Slurry Preparation: Pre-wash the silica gel with Hexanes + 1% TEA.

  • Loading: Load the crude oil (diluted in minimum DCM) onto the column.

  • Elution Gradient:

    • Start: 100% Hexanes.

    • Ramp: 0%

      
       10% Ethyl Acetate over 10 CV (Column Volumes).
      
    • Note: The non-polar dibromo impurity elutes first, followed by the product, then the starting material.

Part 3: Troubleshooting & FAQs

Q1: My product is turning brown/black upon storage. Is it degrading?

A: Yes, likely due to auto-oxidation or trace acid.

  • Cause: Thiazoles can form N-oxides or polymerize in the presence of light and oxygen. Residual acid (HBr from synthesis) accelerates this.

  • Fix: Store the purified liquid over a few pellets of activated KOH or potassium carbonate to scavenge acid. Flush the vial with Argon and store at 4°C in the dark [1].

Q2: I see a "Halogen Dance" mentioned in literature. Should I be worried?

A: Only if you are performing downstream lithiation.

  • Context: If you treat 5-bromo-4-ethylthiazole with a strong base (like LDA or LiHMDS), the bromine atom can migrate from C5 to C2 (the "Halogen Dance" mechanism) [2].

  • Prevention: If you intend to functionalize C2, use Grignard exchange (iPrMgCl) rather than lithium-halogen exchange to minimize migration risks.

Q3: The NMR shows a small singlet around 6.9-7.0 ppm. What is it?

A: This is the C5-proton of unreacted 4-ethylthiazole.

  • Troubleshooting: If this peak is present, your bromination was incomplete. Distillation is the most effective way to remove this specific impurity due to the mass difference (MW 113 vs MW 192).

Q4: Can I recrystallize this compound?

A: Generally, no.

  • Reason: 4-alkyl-5-bromothiazoles are typically oils or very low-melting solids. Recrystallization is difficult unless you convert it to a salt (e.g., Hydrochloride or Picrate salt), but salt formation can be hygroscopic and difficult to handle. Stick to distillation.

Part 4: Safety & Handling

  • Lachrymator Warning: Like many halogenated heterocycles, this compound can be irritating to mucous membranes. Always handle in a fume hood.

  • Skin Absorption: Thiazoles penetrate skin easily. Double-gloving (Nitrile) is recommended.

References

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link] (Discusses halogen dance and stability of bromothiazoles).

identifying byproducts in the synthesis of 5-bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Protocol designed for researchers and process chemists. It prioritizes mechanistic insight, diagnostic logic, and actionable troubleshooting over generic instructions.

Department: Chemical Process R&D | Ticket ID: BR-THZ-05 Subject: Impurity Profiling & Troubleshooting Guide

Executive Summary & Scope

The synthesis of 5-bromo-4-ethyl-1,3-thiazole typically proceeds via a two-stage workflow: the Hantzsch thiazole synthesis (constructing the 4-ethylthiazole core) followed by electrophilic aromatic substitution (EAS) to introduce the bromine at the C5 position.

Users frequently encounter purity issues stemming from regio-isomerism (C2 vs. C5 bromination) and over-bromination . This guide provides a diagnostic framework to identify these byproducts using NMR and MS data, ensuring the isolation of the correct pharmacophore.

Diagnostic Workflow

Figure 1: Impurity Identification Logic Tree Use this decision matrix to classify unknown peaks in your crude reaction mixture.

ImpurityLogic Start Unknown Impurity Detected (LC-MS / NMR) CheckMS Check Mass Spectrum (MS) Start->CheckMS MassPlus79 Mass = Target + 79/81 Da (M+ ~271) CheckMS->MassPlus79 High Mass MassTarget Mass = Target (M+ ~191/193) CheckMS->MassTarget Target Mass MassMinus79 Mass = Target - 79 Da (M+ ~113) CheckMS->MassMinus79 Low Mass NoAromaticH No Aromatic Protons MassPlus79->NoAromaticH CheckNMR Check 1H NMR (Aromatic Region) MassTarget->CheckNMR ResultSM ID: 4-Ethylthiazole (Unreacted SM) MassMinus79->ResultSM SingletHigh Singlet @ >8.5 ppm (C2-H present) CheckNMR->SingletHigh Deshielded H SingletLow Singlet @ ~7.0 ppm (C5-H present) CheckNMR->SingletLow Shielded H ResultDibromo ID: 2,5-Dibromo-4-ethylthiazole (Over-bromination) NoAromaticH->ResultDibromo ResultTarget ID: 5-Bromo-4-ethylthiazole (Target Product) SingletHigh->ResultTarget ResultRegio ID: 2-Bromo-4-ethylthiazole (Regioisomer) SingletLow->ResultRegio

Caption: Diagnostic logic for distinguishing the target 5-bromo species from common regioisomers and poly-brominated impurities.

Module 1: The Regioselectivity Challenge (C5 vs. C2)

The Issue: Thiazoles are susceptible to electrophilic attack at both C5 and C2 positions, though C5 is kinetically favored. However, under forcing conditions (excess brominating agent, high heat) or if the C5 position is sterically crowded, the C2-position becomes active.

FAQ: How do I distinguish the 5-bromo product from the 2-bromo regioisomer?

Answer: Proton NMR (


H NMR) is the definitive method. The chemical shift of the remaining proton on the thiazole ring is highly diagnostic.
SpeciesStructureDiagnostic ProtonChemical Shift (ppm)*
Target 5-Bromo-4-ethylthiazole C2-H 8.70 - 8.90 (s)
Impurity 2-Bromo-4-ethylthiazoleC5-H6.90 - 7.10 (s)
Impurity 2,5-Dibromo-4-ethylthiazoleNoneNo aromatic signals
Precursor 4-EthylthiazoleC2-H & C5-H8.80 (d) & 7.00 (d)
  • Note: Shifts are approximate (in

    
    ) and may vary slightly with concentration.
    

Mechanistic Insight: The C2 proton is flanked by both the Sulfur and Nitrogen atoms, leading to significant deshielding (downfield shift > 8.5 ppm). The C5 proton is less deshielded (~7.0 ppm).

  • If you see a singlet at 7.0 ppm: You have brominated the wrong position (C2).

  • If you see a singlet at 8.8 ppm: You have the correct product (C5-Br).

FAQ: Why am I seeing a mass peak at M+79 (approx. 271/273 Da)?

Answer: This indicates over-bromination , resulting in 2,5-dibromo-4-ethyl-1,3-thiazole .

  • Cause: Excess equivalents of Bromine (

    
    ) or N-Bromosuccinimide (NBS) were used, or the reaction temperature was too high.
    
  • Remediation: This byproduct is non-polar. It can typically be removed via silica gel chromatography using a non-polar eluent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

Module 2: Precursor-Derived Impurities (Hantzsch Synthesis)

The Issue: The Hantzsch synthesis involves the condensation of 1-bromo-2-butanone (alpha-halo ketone) with thioformamide (or a thioamide equivalent). Incomplete cyclization or side reactions here will carry impurities into the bromination step.

FAQ: I see a peak at m/z ~150-160. What is it?

Answer: This is likely a linear thio-adduct or a hydrolysis product of the alpha-halo ketone.

  • Alpha-Hydroxy Ketone: If water is present during the Hantzsch reaction, 1-bromo-2-butanone hydrolyzes to 1-hydroxy-2-butanone.

  • Dimerization: Alpha-halo ketones can self-condense under basic conditions, forming complex aliphatic impurities.

FAQ: Can I use Thiourea instead of Thioformamide?

Answer: CAUTION. Using thiourea yields 2-amino-4-ethylthiazole , NOT 4-ethylthiazole.

  • If you brominate this, you get 2-amino-5-bromo-4-ethylthiazole .

  • To convert the amino-thiazole to the H-thiazole (deamination), you must perform a Sandmeyer-type dediazonization (diazotization followed by reduction with

    
    ).
    
  • Impurity Risk: Incomplete deamination leads to azo-coupling byproducts (colored red/orange impurities).

Experimental Protocol: Optimized Bromination

To minimize 2,5-dibromo formation.

  • Dissolution: Dissolve 4-ethylthiazole (1.0 eq) in Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.

  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature suppresses C2-bromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Do not dump NBS all at once. An exotherm can promote over-bromination.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Target Rf: ~0.5.[2]

    • Dibromo Rf: ~0.8 (runs faster).

  • Quench: Quench with saturated Sodium Thiosulfate (

    
    )  to destroy excess active bromine.
    
References
  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal.[3] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (General reference for electrophilic substitution rules in 1,3-azoles).
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

    • Source:Journal of Organic Chemistry (2017).
    • URL:[Link]

    • Relevance: Details the synthesis of 2,4,5-tribromothiazole and the difficulty of controlling regioselectivity without careful stoichiometry.
  • BenchChem Technical Protocols Source: BenchChem Application Notes. "Synthesis of 2-Amino-5-bromo-4-t-butylthiazole."

Sources

troubleshooting Suzuki coupling reactions with 5-bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals encountering bottlenecks during the Suzuki-Miyaura coupling of 5-bromo-4-ethyl-1,3-thiazole .

Because of its unique electronic and steric environment, this substrate presents a "perfect storm" of synthetic challenges. Below, we dissect the mechanistic causality behind common failures and provide field-proven, self-validating solutions.

Mechanistic Bottlenecks: Why 5-Bromo-4-ethyl-1,3-thiazole Fails

The 1,3-thiazole ring is a privileged medicinal scaffold, but it is notoriously difficult to functionalize via palladium catalysis. The nitrogen atom is highly basic and nucleophilic, allowing it to competitively coordinate to electrophilic Palladium(II) intermediates[1]. Furthermore, the 4-ethyl group introduces severe steric hindrance exactly adjacent to the C5 reaction center. This steric bulk dramatically slows down the transmetalation step, leaving the catalytic cycle vulnerable to side reactions like protodeboronation and catalyst poisoning[2].

SuzukiCycle Pd0 Pd(0)L2 Catalyst Active Species OA Oxidative Addition (Sterically hindered by 4-ethyl) Pd0->OA 5-bromo-4-ethylthiazole PdII Ar-Pd(II)-Br Complex (Prone to N-coordination) OA->PdII TM Transmetalation (Slowed by sterics -> Protodeboronation) PdII->TM Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Complex TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Coupled Thiazole Product RE->Product

Catalytic cycle of 5-bromo-4-ethylthiazole Suzuki coupling highlighting steric and electronic bottlenecks.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and the palladium precipitates as a black powder. What is causing this catalyst deactivation? Causality: Thiazoles can act as ligands. After oxidative addition, the electrophilic Ar-Pd(II)-Br intermediate is highly susceptible to coordination by the basic nitrogen of unreacted thiazole molecules in the mixture[1]. Because the 4-ethyl group slows down the subsequent transmetalation step, the Pd(II) species has a longer lifetime in solution, increasing the probability of forming stable, off-cycle oligomeric complexes that eventually aggregate into inactive palladium black[3]. Solution: You must shift the equilibrium back to the active catalytic cycle by using highly sterically demanding, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) that outcompete the thiazole nitrogen for palladium coordination. Utilizing a precatalyst like XPhos Pd G2 ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species, preventing initial catalyst starvation[4].

Q2: I am recovering unreacted 5-bromo-4-ethyl-1,3-thiazole, but my boronic acid is completely consumed and converted to the deborylated arene. How do I stop protodeboronation? Causality: Protodeboronation (


) is a base-catalyzed degradation pathway that occurs fastest at high pH[5]. Because the 4-ethyl group sterically shields the C5-Pd(II)-Br intermediate, transmetalation becomes the rate-limiting step. While the boronic acid waits in the basic aqueous medium for a palladium complex to become available, it undergoes rapid, unproductive protodeboronation[2].
Solution: 
  • Syringe Pump Addition: Dissolve your boronic acid in solvent and add it slowly via syringe pump over 4-6 hours. This keeps the steady-state concentration of the boronic acid low, ensuring that any boronic acid in the flask immediately undergoes transmetalation rather than sitting in the basic media[2].

  • Anhydrous Fluoride Activation: Switch from aqueous carbonate bases to anhydrous conditions using CsF or KF. Fluoride strongly activates the boron atom for transmetalation without providing the hydroxide/water necessary for protodeboronation[6].

Q3: GC-MS shows a significant byproduct corresponding to 4-ethyl-1,3-thiazole (loss of the bromine atom). Why is dehalogenation occurring? Causality: Hydrodehalogenation (reduction of the aryl bromide to the arene) occurs when the Ar-Pd(II)-Br complex undergoes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination. This is almost always caused by the use of primary/secondary alcohol solvents (like ethanol) or overly strong alkoxide bases (like NaOEt), which coordinate to palladium, donate a hydride, and subsequently release an aldehyde/ketone and the dehalogenated thiazole.
Solution:  Strictly eliminate primary and secondary alcohols from your reaction. Switch to aprotic solvents (e.g., 1,4-Dioxane or Toluene) and use weaker, non-hydride-donating bases like finely milled ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

[3].

Quantitative Optimization Data

The following table summarizes the typical outcomes when coupling 5-bromo-4-ethyl-1,3-thiazole with a standard electron-rich arylboronic acid under various conditions.

Catalyst SystemBase / SolventTemperaturePrimary Issue ObservedTypical Yield

(5 mol%)
NaOEt / EtOH80 °CSevere Hydrodehalogenation< 15%

(5 mol%)

/ Dioxane:

80 °CProtodeboronation of Boronic Acid30 - 45%
Pd(OAc)₂ + SPhosCsF / Isopropanol85 °CModerate Conversion60 - 65%
XPhos Pd G2 (2 mol%)

/ Dioxane (Anhydrous)
90 °COptimal (with slow addition)80 - 88%

Self-Validating Experimental Protocol

This methodology utilizes the optimized XPhos Pd G2 / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 system coupled with the slow-addition technique to overcome both catalyst poisoning and protodeboronation[2][3].

Step 1: Reagent Preparation & Atmosphere Control

  • Vigorously grind anhydrous

    
     (2.5 equiv.) in a mortar and pestle to a very fine, consistent powder. Causality: Anhydrous couplings rely heavily on the surface area of the insoluble inorganic base for the transmetalation step[3].
    
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-ethyl-1,3-thiazole (1.0 equiv.), XPhos Pd G2 (0.02 equiv.), and the milled

    
    .
    
  • Seal the flask and perform three cycles of vacuum/argon backfilling.

Step 2: Solvent Addition & Heating 4. Add anhydrous 1,4-Dioxane (0.1 M relative to the thiazole) via syringe. 5. Heat the reaction mixture to 90 °C in a pre-heated oil bath.

Step 3: Syringe Pump Addition (The Critical Step) 6. In a separate dry vial, dissolve the arylboronic acid (1.5 equiv.) in a minimal amount of anhydrous 1,4-Dioxane. 7. Load this solution into a gas-tight syringe and mount it on a syringe pump. 8. Add the boronic acid solution dropwise into the heated reaction mixture over a period of 4 hours. Causality: This prevents the boronic acid from pooling and undergoing protodeboronation[2].

Step 4: Validation Checkpoints & Workup 9. Validation Check 1 (TLC): 30 minutes after the addition is complete, check the reaction by TLC. The dehalogenated byproduct (4-ethyl-1,3-thiazole) will appear as a highly non-polar spot near the solvent front, while the desired cross-coupled product will be more polar. If the non-polar spot is dominant, your solvent or base is contaminated with a hydride donor[4]. 10. Validation Check 2 (GC-MS): Pull a 0.1 mL aliquot, dilute in EtOAc, filter through a celite plug, and run GC-MS. Confirm the absence of the protodeboronated arene (Ar-H). If Ar-H is present, slow the syringe pump addition rate further in the next iteration[4]. 11. Cool the reaction to room temperature, dilute with EtOAc, wash with water and brine, dry over


, and concentrate for column chromatography.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Canadian Science Publishing URL:[Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry) URL:[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit (r/Chempros) URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides RSC Publishing URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways The University of Edinburgh URL:[Link]

Sources

Technical Support Center: A Guide to the Scalable Production of 5-Bromo-4-Ethyl-1,3-Thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals focused on the synthesis and scale-up of 5-bromo-4-ethyl-1,3-thiazole. Thiazole derivatives are a critical class of heterocycles frequently found in pharmaceuticals, making robust and scalable synthetic routes essential for drug development and manufacturing.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, address potential challenges, and provide validated protocols for successful production.

Our discussion will center on a logical and widely applicable two-step synthetic sequence: the initial formation of the 4-ethyl-1,3-thiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination at the C5 position.

Part 1: Core Synthesis and Scale-Up Considerations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring.[3][4] It typically involves the condensation of an α-haloketone with a thioamide.[2][5] For our target molecule, this involves reacting 1-bromo-2-butanone with thioformamide, followed by a bromination step.

Foundational Lab-Scale Protocol

This section details a reliable, bench-scale procedure for synthesizing the key intermediate, 4-ethyl-1,3-thiazole, and its subsequent conversion to the final product.

Step 1: Synthesis of 4-Ethyl-1,3-Thiazole (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thioformamide (1.0 equiv) and ethanol (3 mL per gram of thioformamide).

  • Reagent Addition: Begin stirring and cool the mixture in an ice bath to 0-5 °C. Slowly add 1-bromo-2-butanone (1.05 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 78 °C for ethanol) for 2-4 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[6]

  • Work-up: Cool the mixture to room temperature and neutralize it by pouring it into a beaker containing a 5% sodium carbonate (Na₂CO₃) solution.[2][3] This step neutralizes the hydrobromide salt formed during the reaction, making the product extractable into an organic solvent.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield crude 4-ethyl-1,3-thiazole, which can be purified by vacuum distillation.

Step 2: Synthesis of 5-Bromo-4-Ethyl-1,3-Thiazole

  • Setup: In a flask protected from light, dissolve the purified 4-ethyl-1,3-thiazole (1.0 equiv) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. In a separate container, dissolve N-Bromosuccinimide (NBS) (1.0 equiv) in glacial acetic acid and add this solution dropwise to the thiazole solution. The use of NBS is often preferred over elemental bromine for better handling and selectivity.[8]

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by GC-MS or HPLC to confirm the consumption of the starting material and the formation of the desired product.

  • Quenching & Work-up: Carefully pour the reaction mixture into an ice-cold solution of sodium thiosulfate to quench any unreacted bromine. Basify the solution with saturated sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over Na₂SO₄. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or recrystallization.

Critical Scale-Up Considerations

Translating a lab-scale procedure to pilot or production scale introduces new challenges. The focus shifts from yield alone to include process safety, efficiency, cost-effectiveness, and environmental impact.

ParameterLab-Scale ApproachScale-Up Strategy & Rationale
Thermal Management Ice bath for cooling, heating mantle for reflux.Jacketed reactor with precise temperature control. The Hantzsch synthesis is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor is essential for maintaining the target temperature and preventing runaway reactions.
Reagent Addition Manual dropwise addition via dropping funnel.Automated pump for controlled feed rate. Ensures consistent, slow addition to manage the exotherm and minimize the formation of impurities from localized high concentrations of reactants.
Solvent Selection Ethanol (common, effective).Toluene or 2-methyl-THF. Higher boiling points allow for better temperature control and operational range. Solvent choice at scale also considers cost, toxicity, and ease of recovery/recycling.
Purification Method Column chromatography on silica gel.Recrystallization or Vacuum Distillation. Chromatography is generally not economically viable for large quantities. Developing a robust recrystallization or distillation procedure is critical for achieving high purity at scale.
Process Safety Standard fume hood use.Comprehensive Process Hazard Analysis (PHA). Identify potential risks like runaway reactions, toxic off-gassing (HBr), and handling of corrosive brominating agents. Implement engineering controls (e.g., scrubbers for off-gas) and robust safety protocols.
Waste Management Collection in labeled waste containers.Solvent recovery and waste stream treatment. At scale, minimizing waste is an economic and environmental imperative. Plan for solvent distillation and recovery. Treat aqueous waste streams to neutralize acids/bases and remove hazardous materials before disposal.

Part 2: Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of 5-bromo-4-ethyl-1,3-thiazole in a direct question-and-answer format.

Troubleshooting Guide

Q1: My Hantzsch reaction yield is consistently low. What are the likely causes?

A1: Low yields can often be traced back to a few key areas:

  • Purity of Starting Materials: α-haloketones like 1-bromo-2-butanone can be unstable and should be freshly prepared or purified before use.[6] Impurities can lead to significant side reactions. Similarly, ensure the high purity of the thioformamide.

  • Incomplete Reaction: The reaction may not have gone to completion.[6] Confirm this by analyzing a crude sample via HPLC or NMR. To drive the reaction to completion, consider increasing the reaction time or temperature moderately. However, be aware that prolonged heating can also lead to product decomposition.[6]

  • Suboptimal Temperature Control: As the reaction is exothermic, poor temperature control during the initial addition of the α-haloketone can lead to the formation of byproducts, consuming reactants and lowering the yield of the desired product.[6]

  • Inefficient Work-up: Ensure the aqueous layer is thoroughly extracted during work-up. The thiazole product may have some water solubility, leading to losses if the extraction is not exhaustive.

Q2: I'm seeing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?

A2: The presence of multiple spots indicates impurity formation. Common side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 1-bromo-2-butanone and thioformamide.[6]

  • Dimerization/Polymerization: Under certain conditions, the reactive starting materials or intermediates can self-condense.[6]

  • Formation of an Oxazole: If the thioformamide starting material is contaminated with its corresponding amide (formamide), an oxazole byproduct can be formed.[6] This highlights the importance of using high-purity reagents.

Q3: The bromination step is giving me a mixture of products, including what appears to be a di-brominated species. How can I improve selectivity?

A3: This is a common issue related to controlling the electrophilic substitution reaction.

  • Stoichiometry Control: Ensure you are using no more than 1.0 equivalent of the brominating agent (NBS). Even a small excess can lead to over-bromination. At scale, this requires precise weighing and charging of reagents.

  • Temperature Control: Run the reaction at a lower temperature (e.g., maintain at 0 °C or even sub-zero temperatures) for the entire duration. Higher temperatures can increase the reaction rate but often decrease selectivity.

  • Localized Concentration: Poor mixing can create "hot spots" of high brominating agent concentration, leading to di-bromination. Ensure vigorous and efficient stirring, especially during the dropwise addition.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Hantzsch thiazole synthesis? A: The reaction proceeds via a multi-step pathway.[2] First, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine on the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, the resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[2][7]

Q: What are the primary safety concerns when handling the reagents for this synthesis? A: Several reagents require careful handling. 1-bromo-2-butanone is a lachrymator and skin irritant. Thioamides can be toxic. Brominating agents like NBS are strong oxidizers and irritants.[9][10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13] For scale-up operations, consider enclosed systems and review the Safety Data Sheet (SDS) for each chemical.[9][11]

Q: Which analytical techniques are best for confirming the final product's purity and identity? A: A combination of methods is recommended.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment, allowing for the quantification of the main product relative to any impurities.[14]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Q: Can this process be adapted for other substituted thiazoles? A: Yes, the Hantzsch synthesis is highly versatile.[1][2] By changing the α-haloketone and the thioamide, a wide variety of substituted thiazoles can be synthesized, making this a powerful method in medicinal chemistry.[15]

Part 3: Visualizations and Protocols

Diagrams

Hantzsch_Mechanism cluster_reactants Reactants R1 1-Bromo-2-butanone I1 SN2 Adduct R1->I1 Nucleophilic Attack R2 Thioformamide R2->I1 Nucleophilic Attack I2 Cyclized Intermediate (Thiazoline) I1->I2 Intramolecular Cyclization P 4-Ethyl-1,3-thiazole (Intermediate) I2->P Dehydration (-H2O)

Caption: Hantzsch synthesis mechanism for 4-ethyl-1,3-thiazole.

Scale_Up_Workflow cluster_step1 Step 1: Hantzsch Reaction cluster_step2 Step 2: Bromination S1_Start Charge Reactor with Thioformamide & Solvent S1_Add Controlled Addition of 1-Bromo-2-butanone S1_Start->S1_Add S1_React Heat to Reflux S1_Add->S1_React S1_IPC In-Process Control (TLC/HPLC) S1_React->S1_IPC S1_Workup Neutralization & Extraction S1_IPC->S1_Workup S1_End Isolate Intermediate (4-Ethylthiazole) S1_Workup->S1_End S2_Start Charge Reactor with Intermediate & Solvent S1_End->S2_Start Proceed if Purity Meets Spec S2_Add Controlled Addition of NBS Solution S2_Start->S2_Add S2_React Stir at 0-25 °C S2_Add->S2_React S2_IPC In-Process Control (HPLC/GC-MS) S2_React->S2_IPC S2_Workup Quench & Extraction S2_IPC->S2_Workup S2_End Purify Final Product (Recrystallization/Distillation) S2_Workup->S2_End

Caption: Scalable workflow for 5-bromo-4-ethyl-1,3-thiazole synthesis.

Troubleshooting_Yield Start Low Yield Observed CheckCrude Analyze Crude Product (HPLC/NMR) Start->CheckCrude UnreactedSM High % of Starting Material? CheckCrude->UnreactedSM Yes Byproducts Multiple Byproduct Peaks? CheckCrude->Byproducts No Action_Time Increase Reaction Time UnreactedSM->Action_Time Action_Temp Increase Reaction Temperature (with caution) UnreactedSM->Action_Temp Purity Check Reagent Purity Byproducts->Purity Yes Workup Review Work-up & Extraction Efficiency Byproducts->Workup No, product seems lost

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Technical Support Center: Hantzsch Thiazole Synthesis. Benchchem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • 4-Bromothiazole Safety Data Sheet. Thermo Fisher Scientific.
  • 2-Amino-5-bromo-1,3,4-thiadiazole Safety Data Sheet. Thermo Fisher Scientific.
  • Synthesis of thiazoles. Organic Chemistry Portal.
  • 4,7-bis(5-bromothiophen-2-yl)benzo[c][6][9][16]thiadiazole Safety Data Sheet. Ossila. Available from:

  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Thiazole Safety Data Sheet. ECHEMI.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • The Hantzsch Thiazole Synthesis. ResearchGate.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Information. Georganics.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
  • Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Benchchem.

Sources

Technical Support Center: Analytical Purity Monitoring for 5-Bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of halogenated thiazole derivatives. 5-Bromo-4-ethyl-1,3-thiazole is a critical heterocyclic building block used in pharmaceutical synthesis and drug discovery. Monitoring its purity requires a multi-modal analytical approach to differentiate between unreacted starting materials, positional isomers, and over-brominated byproducts.

This guide provides self-validating methodologies, structured data, and troubleshooting FAQs designed for researchers and application scientists.

Part 1: Core Analytical Workflows & Methodologies

To ensure a batch meets the >98% purity threshold required for active pharmaceutical ingredient (API) synthesis, three orthogonal techniques must be employed. HPLC methods utilizing C18 reverse-phase columns coupled with UV/MS detection are standard for ascertaining the purity of thiazole derivatives to >95% [1]. GC-MS is highly effective for characterizing the molecular integrity and volatile impurity profile of novel thiazole frameworks [2].

Protocol 1: HPLC-UV/MS for Non-Volatile Impurity Profiling

Causality: Thiazoles contain a basic nitrogen atom (position 3) that strongly interacts with residual silanol groups on standard silica supports, causing severe peak tailing. We utilize an acidic modifier (0.1% Trifluoroacetic acid) to protonate both the silanols and the thiazole nitrogen, ensuring sharp, symmetrical peaks and reliable integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesis batch in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install an end-capped C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Setup: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Execution: Run the gradient profile outlined in Table 1 at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated thiazole ring) and collect positive-mode Electrospray Ionization (ESI-MS) data.

  • Self-Validating System Suitability: Before analyzing the batch, inject a standard mixture of 4-ethyl-1,3-thiazole and 5-bromo-4-ethyl-1,3-thiazole. The analytical run is only valid if the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    .
Protocol 2: GC-MS for Volatile Impurities & Isomeric Differentiation

Causality: Positional isomers (e.g., 2-bromo-4-ethyl-1,3-thiazole vs. 5-bromo-4-ethyl-1,3-thiazole) often co-elute in liquid chromatography due to identical molecular weights and similar polarities. High-resolution capillary GC separates these isomers based on subtle differences in their boiling points and dipole moments.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 100 µg/mL in anhydrous Dichloromethane.

  • Column Selection: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL with a split ratio of 1:50. Set the injector temperature to 250°C.

  • Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Set the scan range from m/z 50 to 350.

  • Self-Validating System Suitability: Examine the mass spectrum of the main peak. A valid mono-brominated species must exhibit a characteristic isotopic cluster at the molecular ion (

    
     and 
    
    
    
    ) with an intensity ratio of approximately 1:1 (m/z 191 and 193), confirming the presence of exactly one bromine atom.
Protocol 3: H and C NMR for Regiochemical Confirmation

Causality: Mass spectrometry cannot definitively prove where the bromine atom is attached.


H NMR is required to confirm the regiochemistry by verifying the absence of the C5 proton and the presence of the C2 proton. We use CDCl

rather than protic solvents (like CD

OD) to prevent deuterium exchange at the acidic C2 position.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the dried sample in 0.6 mL of CDCl

    
     (100% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire spectra at 400 MHz for

    
    H and 100 MHz for 
    
    
    
    C.
  • Parameters: Use 16 scans for

    
    H with a relaxation delay (
    
    
    
    ) of 2 seconds. Use 256 scans for
    
    
    C.
  • Self-Validating System Suitability: The internal TMS peak must be sharp and calibrated to exactly 0.00 ppm. The integration ratio of the ethyl group's CH

    
     (quartet) to CH
    
    
    
    (triplet) must be exactly 2:3.

Part 2: Quantitative Data Summaries

Table 1: Standardized HPLC Gradient Profile for Thiazole Derivatives

Time (min)Solvent A (H

O + 0.1% TFA)
Solvent B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.090%10%1.0
15.010%90%1.0
18.010%90%1.0
18.190%10%1.0
22.090%10%1.0

Table 2: Diagnostic


H NMR Chemical Shifts (400 MHz, CDCl

)
Compound / ImpurityC2-H (Thiazole ring)C4-CH

(Ethyl)
C4-CH

(Ethyl)
C5-H (Thiazole ring)
5-bromo-4-ethyl-1,3-thiazole ~8.7 ppm (s, 1H)~2.8 ppm (q, 2H)~1.3 ppm (t, 3H)Absent
4-ethyl-1,3-thiazole (Starting Mat.)~8.7 ppm (s, 1H)~2.8 ppm (q, 2H)~1.3 ppm (t, 3H)~7.0 ppm (s, 1H)
2-bromo-4-ethyl-1,3-thiazole (Isomer)Absent ~2.8 ppm (q, 2H)~1.3 ppm (t, 3H)~7.2 ppm (s, 1H)

Part 3: Diagnostic Workflow Diagram

AnalyticalWorkflow Start 5-Bromo-4-ethyl-1,3-thiazole Synthesis Batch HPLC HPLC-UV/MS (Non-volatile Impurities) Start->HPLC GCMS GC-MS (Volatiles & Isomers) Start->GCMS NMR 1H/13C NMR (Positional Isomers) Start->NMR Decision Impurities Detected? HPLC->Decision GCMS->Decision NMR->Decision Identify Identify Impurity Type Decision->Identify Yes Approve Batch Approved (Purity > 98%) Decision->Approve No Isomer Positional Isomer (e.g., 2-bromo) Identify->Isomer Dibromo Over-brominated (e.g., 2,5-dibromo) Identify->Dibromo

Analytical workflow for the purity verification and impurity identification of thiazole batches.

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for 5-bromo-4-ethyl-1,3-thiazole in my reverse-phase HPLC chromatogram? A1: This is a classic issue with nitrogen-containing heterocycles. The basic nitrogen in the thiazole ring interacts strongly with unreacted, acidic silanol groups on the silica backbone of the stationary phase. Fix: Ensure you are using an end-capped column. More importantly, verify that your mobile phase contains 0.1% TFA or 0.1% Formic Acid. The low pH protonates the silanols (making them neutral) and the thiazole, preventing secondary ion-exchange interactions.

Q2: How can I differentiate between the 5-bromo and 2-bromo positional isomers using mass spectrometry? A2: Halogenated organic compounds present unique analytical challenges, such as the coelution of isomers, which necessitates high-resolution chromatographic techniques [3]. While both isomers have the same molecular weight (m/z ~191/193) and similar EI fragmentation patterns, they cannot be reliably differentiated by MS alone. You must rely on GC retention times (the 2-bromo isomer typically elutes earlier due to a lower dipole moment) or


H NMR (which clearly shows the presence or absence of the C2 proton at ~8.7 ppm).

Q3: During NMR analysis, my C2 proton signal is missing or severely broadened, but the MS shows the correct mass. What causes this? A3: The C2 proton of a thiazole ring is relatively acidic. If you prepared your sample in a protic deuterated solvent (like CD


OD or D

O) and let it sit, the C2 proton will undergo deuterium exchange with the solvent, causing the signal to disappear. Alternatively, quadrupolar relaxation from the adjacent

N nucleus can cause broadening. Fix: Always use anhydrous CDCl

or DMSO-d

for thiazole derivatives and analyze the sample promptly after preparation.

Q4: I observe a distinct impurity peak with a mass of m/z 271 / 273 / 275 in my LC-MS spectrum. What is this? A4: This 1:2:1 isotopic cluster is the hallmark of a dibrominated species. During the electrophilic bromination of 4-ethyl-1,3-thiazole, if the stoichiometry of the brominating agent (e.g., NBS or Br


) is not strictly controlled, over-bromination occurs, yielding 2,5-dibromo-4-ethyl-1,3-thiazole.
Fix: This impurity is highly non-polar and will elute significantly later than your target product on a C18 column. It must be removed via silica gel flash chromatography using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1).

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Design And Evaluation of Novel Thiazole Derivatives Targeting Multidrug-Resistant Mycobacterium Tuberculosis Source: IOSR Journal of Applied Chemistry URL:[Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Chromatography Online URL:[Link]

Validation & Comparative

A Comparative Guide to 5-Bromo-4-ethyl-1,3-thiazole and 5-Bromo-4-methyl-1,3-thiazole for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[3] Within this class, halogenated thiazoles serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through cross-coupling reactions.

This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: 5-bromo-4-ethyl-1,3-thiazole and 5-bromo-4-methyl-1,3-thiazole . While differing by only a single methylene unit, the choice between an ethyl or methyl substituent at the C4 position can have profound implications for a compound's physicochemical properties, reactivity, and ultimately, its biological activity. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks for their synthetic campaigns.

I. Synthesis: A Tale of Two Alkyl Thiazoles

The most direct and common route to these compounds is the electrophilic bromination of the corresponding 4-alkyl-1,3-thiazole precursor. The thiazole ring is sufficiently electron-rich to react with brominating agents, with the C5 position being the most favorable site for electrophilic substitution due to the directing effects of the ring's heteroatoms.[2]

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. While elemental bromine can be used, safer and more manageable alternatives like N-Bromosuccinimide (NBS) are often preferred in modern synthetic protocols to avoid the handling of highly corrosive and toxic Br₂ and to minimize the formation of poly-brominated byproducts.[4]

General Synthetic Workflow

The synthesis follows a straightforward and scalable pathway, making these reagents readily accessible.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis (Hantzsch Thiazole Synthesis) cluster_1 Step 2: Regioselective Bromination A α-Haloketone (e.g., 1-chlorobutan-2-one or 1-chloropropan-2-one) C 4-Alkyl-1,3-thiazole (Precursor) A->C Condensation B Thioamide (e.g., Thioformamide) B->C D 4-Alkyl-1,3-thiazole F Target Compound 5-Bromo-4-alkyl-1,3-thiazole D->F Electrophilic Aromatic Substitution E Brominating Agent (e.g., NBS or Br₂) E->F

Caption: General synthetic pathway for 5-bromo-4-alkyl-1,3-thiazoles.

Experimental Protocol: Synthesis of 5-bromo-4-methyl-1,3-thiazole

This protocol, adapted from established procedures, serves as a reliable template for the synthesis of both target compounds with minor adjustments for scale and substrate.[5]

Objective: To synthesize 5-bromo-4-methyl-1,3-thiazole via direct bromination of 4-methylthiazole.

Materials:

  • 4-methylthiazole (1.0 eq)

  • Bromine (1.0 eq)

  • Glacial Acetic Acid

  • 10% Aqueous Sodium Carbonate Solution (Na₂CO₃)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into an ice-cold 10% aqueous sodium carbonate solution to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 5-bromo-4-methyl-1,3-thiazole as a brown liquid.[5]

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR and MS) of the final product, which should match the data reported in the literature. The characteristic isotopic pattern of bromine in the mass spectrum (a near 1:1 ratio for M and M+2 peaks) provides definitive evidence of successful bromination.

II. Comparative Physicochemical Properties

The addition of a single methylene group (–CH₂–) when moving from the methyl to the ethyl analogue introduces subtle but predictable changes in the molecule's physical properties. These differences, particularly in lipophilicity and molecular weight, are critical considerations in drug design as they directly influence a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

Property5-bromo-4-methyl-1,3-thiazole5-bromo-4-ethyl-1,3-thiazoleRationale for Difference
Molecular Formula C₄H₄BrNS[5]C₅H₆BrNS[6]Addition of one C and two H atoms.
Molecular Weight 178.05 g/mol [5]192.08 g/mol [6]Increased mass from the additional CH₂ group.
Physical Form Pale-yellow to Brown Liquid[7][8]Data not specified, likely a liquidHigher homologues in a series tend to have higher boiling points.
Boiling Point ~207 °C (Predicted)[5]Higher than methyl analogueIncreased van der Waals forces due to larger molecular size and surface area.
Density ~1.702 g/cm³ (Predicted)[5]Likely similar or slightly lowerDensity is a complex property, but often remains similar for such close homologues.
pKa (Predicted) 2.21[5]Slightly higher than methyl analogueThe ethyl group is slightly more electron-donating than methyl, increasing basicity.
LogP (Predicted) ~2.1 (Calculated)2.468[6]The ethyl group is more lipophilic than the methyl group, increasing the partition coefficient.

III. Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive method for distinguishing between the two compounds. The substitution pattern on the C4-alkyl group results in unique and easily identifiable signals.

Nucleus5-bromo-4-methyl-1,3-thiazole5-bromo-4-ethyl-1,3-thiazole (Predicted)Analysis of Difference
¹H NMR δ 8.69 (s, 1H, H2), δ 2.45 (s, 3H, CH₃)[5]δ ~8.7 (s, 1H, H2), δ ~2.8 (q, 2H, CH₂), δ ~1.3 (t, 3H, CH₃)The singlet of the methyl group is replaced by a characteristic quartet and triplet for the ethyl group due to spin-spin coupling.
¹³C NMR Signals for C2, C4, C5, and CH₃Signals for C2, C4, C5, CH₂, and CH₃The presence of an additional upfield signal for the ethyl CH₂ group.

IV. Reactivity and Mechanistic Considerations

Both the methyl and ethyl groups are weak electron-donating groups (EDGs) through an inductive effect. This property influences the electron density of the thiazole ring, which in turn affects its reactivity. The primary site of synthetic utility for these molecules is the carbon-bromine bond at the C5 position, which is an ideal handle for palladium-catalyzed cross-coupling reactions.

The slightly greater electron-donating nature of the ethyl group compared to the methyl group can subtly influence the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in many cross-coupling cycles. However, for most practical purposes, both substrates are considered highly effective coupling partners.[9]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming C-C bonds, making it indispensable in drug discovery for linking molecular fragments.[9]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition HetArBr R¹-Br (Bromo-Thiazole) HetArBr->OxAdd Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Implications for Drug Development: The Power of a Methylene Group

The choice between a 4-methyl and a 4-ethyl substituent is a classic example of a Structure-Activity Relationship (SAR) study. This seemingly minor modification can drastically alter a molecule's interaction with a biological target and its overall pharmacokinetic profile.

  • Steric Interactions: The larger size of the ethyl group can lead to a more favorable (or unfavorable) steric fit within a protein's binding pocket. It can fill a hydrophobic pocket more effectively or, conversely, cause a steric clash that prevents binding.

  • Lipophilicity and Permeability: As shown in the physicochemical data table, the ethyl group increases the molecule's lipophilicity (higher LogP). This can enhance its ability to cross cell membranes, potentially leading to better absorption and bioavailability. However, excessive lipophilicity can also lead to poor solubility and increased metabolic breakdown.

  • Metabolic Stability: The methyl and ethyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. The rates and products of metabolism can differ, affecting the drug's half-life and potential for producing active or toxic metabolites.

SAR_Logic cluster_input cluster_properties cluster_outcome Start Core Scaffold (5-Bromo-Thiazole) Mod1 C4-Methyl Group Start->Mod1 Mod2 C4-Ethyl Group Start->Mod2 Prop1 Lower Lipophilicity Smaller Size Mod1->Prop1 Prop2 Higher Lipophilicity Larger Size Mod2->Prop2 PKPD Pharmacokinetics (ADME) & Pharmacodynamics (Binding) Prop1->PKPD Prop2->PKPD Outcome Optimal Candidate PKPD->Outcome

Caption: Impact of C4-substituent modification on drug properties.

Thiazole-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][10][11] The specific substituent at the C4 position is crucial for tuning the potency and selectivity of these agents. For instance, a research team might find that the ethyl derivative exhibits superior binding affinity due to its ability to better occupy a hydrophobic pocket in the target enzyme, while the methyl derivative is cleared too rapidly in vivo.

VI. Conclusion

5-bromo-4-ethyl-1,3-thiazole and 5-bromo-4-methyl-1,3-thiazole are highly valuable and versatile building blocks in chemical synthesis. While they share a common synthetic pathway and similar chemical reactivity in cross-coupling reactions, the fundamental differences in their physicochemical properties—stemming from a single methylene group—are of paramount importance in the context of drug discovery and development.

The methyl derivative offers a smaller, less lipophilic option, while the ethyl derivative provides increased size and lipophilicity. The judicious selection between these two analogues, guided by an understanding of the structure-activity relationship of the target biological system, can be a critical step in optimizing lead compounds and ultimately developing successful therapeutic agents. This guide serves as a foundational resource for researchers to leverage the subtle yet significant differences between these two key synthetic intermediates.

References

  • Smolecule. (2023, August 16). 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde.
  • ChemicalBook. (2025, July 24). 5-bromo-4-methylthiazole | 111600-83-0.
  • ResearchGate. (2015, July 28). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
  • PubChem.
  • Sigma-Aldrich. 5-Bromo-4-methylthiazole | 111600-83-0.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ChemScene. 5-Bromo-4-ethyl-1,3-thiazole.
  • CymitQuimica. 5-BROMO-4-METHYLTHIAZOLE.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.
  • PMC.
  • International Journal of Pharmaceutical Research & Applications. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • ACS Publications. (2017, May 16). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry.
  • ChemicalBook. (2025, July 16). 5-Thiazolecarboxylic acid, 4-bromo-, ethyl ester | 152300-60-2.
  • Benchchem. comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15).
  • Sigma-Aldrich. 5-Bromo-4-methylthiazole | 111600-83-0.
  • IUCr. (2025, July 15). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl].
  • Fluorochem. 4-Bromo-5-thiazolecarboxylic acid ethyl ester.
  • Chem-Impex. 2-Bromo-4-methyl-1,3-thiazole.
  • ChemScene. 111600-83-0 | 5-Bromo-4-methylthiazole.
  • PubChemLite.
  • Oakwood Chemical.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chemcider. 2-Bromo-4-(Methoxycarbonyl)-5-Propyl-1,3-Thiazole.
  • Hilaris Publisher.
  • ScienceDirect. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • Sigma-Aldrich. 5-bromo-4-methyl-thiazol-2-amine 3034-57-9.
  • Wikipedia. Thiamine.

Sources

comparing the biological activity of ethyl vs. methyl substituted bromothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a critical decision point in drug design: the selection between methyl and ethyl substituents on heterocyclic scaffolds. While homologation—the addition of a single methylene (-CH2-) unit—may appear to be a trivial structural tweak, it fundamentally alters the physicochemical properties, target binding kinetics, and overall biological activity of the molecule.

When working with bromothiazole derivatives—privileged scaffolds widely utilized in the development of antimicrobial agents, tubulin polymerization inhibitors, and histone deacetylase (HDAC) inhibitors—the choice between a methyl and an ethyl group (such as in methyl vs. ethyl 4-bromothiazole-2-carboxylate) can dictate the success or failure of a therapeutic program.

This guide provides an in-depth, objective comparison of methyl- versus ethyl-substituted bromothiazoles, detailing the mechanistic causality behind their biological divergence and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The "Methyl vs. Ethyl" Divergence

The thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen, offering multiple vectors for hydrogen bonding and π-π stacking. The presence of a bromine atom (typically at the C4 or C5 position) provides a synthetic handle for cross-coupling, while substitutions at the C2 position dictate the molecule's interaction with biological targets.

Steric Bulk and Target Engagement: A methyl group represents the smallest aliphatic substitution, offering minimal steric hindrance. It is ideal for binding into tight, rigid hydrophobic pockets. Conversely, an ethyl group introduces a rotatable carbon-carbon bond and a significantly larger van der Waals volume. If the target protein's binding pocket is strictly constrained (e.g., the colchicine binding site of tubulin), the ethyl group may induce steric clashes, drastically reducing affinity. However, if the pocket is flexible or features a deep hydrophobic channel, the ethyl group can engage in superior hydrophobic packing, driving up potency.

Lipophilicity (LogP) and Membrane Permeability: The addition of a methylene unit to form an ethyl group typically increases the partition coefficient (LogP) by approximately 0.5 units. This enhancement in lipophilicity improves passive cellular membrane permeability, which is crucial for intracellular targets like HDACs. However, excessive lipophilicity can lead to off-target toxicity and poor aqueous solubility, a common hurdle in the formulation of bromothiazole-based drugs.

These structural modifications have been shown to drastically alter antiproliferative activity against cancer cell lines, as observed in the development of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, where varying electron-releasing alkyl groups shifted the IC50 values from the micromolar down to the sub-nanomolar range 1[1].

Quantitative Data Presentation

To objectively compare these homologs, we must look at both the raw building blocks and the biological performance of their resulting downstream derivatives. Ethyl 4-bromothiazole-2-carboxylate serves as a highly versatile precursor for structurally diverse bioactive molecules, particularly in rational drug design 2[2].

The table below summarizes the physicochemical properties of the foundational building blocks and the general biological trends observed when these substitutions are integrated into advanced bisthiazole HDAC inhibitors 3[3].

Property / ParameterMethyl 4-bromothiazole-2-carboxylateEthyl 4-bromothiazole-2-carboxylate
CAS Number 1025468-06-7959755-96-5
Molecular Weight 222.06 g/mol 236.09 g/mol
Calculated LogP (Scaffold) ~1.8~2.3
Steric Volume Low (Rigid, compact)Moderate (Rotatable bond)
Cellular Permeability ModerateHigh
Typical IC50 Shift (HDAC Assays) BaselineOften improved (if pocket allows)
Aqueous Solubility HigherLower

Data synthesized from commercial chemical databases and structure-activity relationship (SAR) studies of bisthiazole derivatives 4[5].

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify causality and prevent the propagation of errors.

Protocol A: Regioselective Synthesis of Alkyl 4-Bromothiazole-2-Carboxylates

This protocol details the synthesis of the ester building blocks via halogen-metal exchange.

  • Halogen-Metal Exchange: Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF and cool to 0 °C under an argon atmosphere.

    • Causality: Maintaining 0 °C is critical. Higher temperatures can lead to unwanted ring-opening of the thiazole or non-selective metalation.

  • Grignard Formation: Add isopropylmagnesium chloride (1.1 equiv) dropwise over 15 minutes.

    • Self-Validation Step: Quench a 50 µL aliquot of the reaction mixture in D2O and analyze via 1H-NMR. The disappearance of the C2 proton signal and the incorporation of deuterium validates that regioselective Grignard formation has occurred at the C2 position, leaving the C4-bromine intact.

  • Electrophilic Trapping: Add either methyl cyanoformate or ethyl cyanoformate (1.2 equiv) dropwise.

    • Causality: Cyanoformates are specifically chosen over chloroformates. Chloroformates often lead to over-addition (forming tertiary alcohols), whereas the cyano leaving group ensures the reaction stops cleanly at the mono-ester stage.

  • Workup & Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: High-Throughput Cell Viability Assay (MTT)

This protocol evaluates the biological impact of the methyl vs. ethyl substitution on cancer cell proliferation.

  • Cell Seeding: Seed HCT-116 colon cancer cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37 °C in 5% CO2.

    • Causality: This specific seeding density ensures that the cells remain in the exponential growth phase throughout the 72-hour drug exposure, preventing contact inhibition artifacts that could artificially skew viability data.

  • Compound Dosing: Treat cells with the synthesized methyl and ethyl bromothiazole derivatives using a 10-point dose-response curve (ranging from 0.1 nM to 10 µM).

    • Self-Validation Step: Include a 0.1% DMSO vehicle control to establish a baseline of 100% viability, ensuring solvent toxicity is not a confounding factor. Additionally, include a cell-free blank well (media + drug) to subtract any background absorbance caused by the intrinsic color of the bromothiazole compounds.

  • Metabolic Readout: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, aspirate the media, and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

Rational Design Workflow Visualization

The following diagram illustrates the strategic workflow for selecting and evaluating these substitutions during lead optimization.

G A Bromothiazole Core (Halogen-Metal Exchange) B Methylation (Methyl Cyanoformate) A->B C Ethylation (Ethyl Cyanoformate) A->C D LogP ~1.8 Reduced Steric Bulk B->D E LogP ~2.3 Enhanced Lipophilicity C->E F In Vitro Screening (MTT / Target Assays) D->F E->F G Lead Optimization & Selection F->G

Synthetic divergence and biological evaluation workflow of methyl vs. ethyl bromothiazoles.

Conclusion

The transition from a methyl to an ethyl substituent on a bromothiazole core is not merely a structural afterthought; it is a calculated manipulation of biological activity. While methyl derivatives offer compact geometries suitable for rigid targets, ethyl derivatives provide enhanced lipophilicity that can drive cellular permeability and exploit deeper hydrophobic pockets. By utilizing self-validating synthetic and biological protocols, researchers can systematically decode these structure-activity relationships and accelerate the discovery of potent thiazole-based therapeutics.

References

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. NIH.[Link]

  • Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Sources

Structure-Activity Relationship (SAR) Studies of 4-Alkyl-5-bromothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the thiazole ring forms the core of numerous FDA-approved therapeutics, ranging from the anticancer agent Dasatinib to advanced targeted protein degraders (PROTACs)[1][2]. Within this chemical space, 4-alkyl-5-bromothiazoles (and their 2-amino derivatives) serve as highly versatile building blocks.

This guide provides an in-depth comparative analysis of how varying the C4-alkyl substituent (methyl, isopropyl, tert-butyl) impacts physicochemical properties and biological efficacy. Furthermore, it details self-validating experimental protocols for the functionalization of the critical C5-bromo position.

Mechanistic SAR Analysis: The Roles of the Thiazole Substituents

The biological activity of substituted thiazoles is intricately linked to the electronic and steric properties of their functional groups[1]. Designing an effective pharmacophore requires a precise understanding of the causality behind each substitution.

  • C4-Alkyl Group (The Steric/Lipophilic Driver): The alkyl group at the 4-position primarily dictates the molecule's lipophilicity (LogP) and its ability to occupy hydrophobic pockets within target proteins (e.g., the ATP-binding pocket of kinases). Increasing the bulk from a methyl to an isopropyl group enhances cell wall penetration and microbial target interaction[1]. However, pushing to a tert-butyl group can introduce severe steric clashes, restricting the molecule's active conformation.

  • C5-Bromo Group (The Electronic & Synthetic Handle): Biologically, the heavy bromine atom can participate in halogen bonding—a highly directional, non-covalent interaction that stabilizes ligand-protein binding[3]. Synthetically, it is the primary site for late-stage diversification via palladium-catalyzed cross-coupling reactions[4].

  • C2-Position (The H-Bonding Anchor): Often occupied by an amino group, the C2 position is electron-deficient and serves as a critical hydrogen bond donor/acceptor, frequently interacting with hinge-region residues in kinase targets[5].

SAR_Map Core 4-Alkyl-5-bromothiazole Core C4 C4-Alkyl Group (Methyl, Isopropyl, t-Butyl) Core->C4 Modulates Lipophilicity C5 C5-Bromo Group Core->C5 Electronic & Coupling Handle C2 C2-Substitution (e.g., Amino group) Core->C2 Target Anchoring Target1 Receptor Selectivity C4->Target1 Hydrophobic Pocket Fit Target2 Late-Stage Diversification C5->Target2 Halogen Bonding / Pd-Coupling Target3 Binding Affinity C2->Target3 H-Bonding (Hinge Region)

Caption: Structural roles of C2, C4, and C5 substituents in thiazole-based drug design.

Comparative Performance: 4-Alkyl Alternatives

When selecting a 4-alkyl-5-bromothiazole building block for a drug discovery program, researchers must balance metabolic stability, steric bulk, and lipophilicity. The table below objectively compares the three most common C4-alkyl variants.

Compound ScaffoldC4 SubstituentRelative Lipophilicity (ΔLogP)Steric Bulk (Charton Value)Primary Application & Mechanistic Advantage
4-Methyl-5-bromothiazole -CH₃Low0.52PROTACs & VHL Ligands: Minimal steric hindrance allows for tight packing in the E3 ligase binding interface[2].
4-Isopropyl-5-bromothiazole -CH(CH₃)₂Moderate0.76Kinase Inhibitors: Optimal balance of hydrophobic pocket filling and enhanced cellular permeability[1][3].
4-tert-Butyl-5-bromothiazole -C(CH₃)₃High1.24Metabolically Stable Probes: High steric bulk prevents enzymatic degradation at adjacent sites, though it risks target clashes.

Data Synthesis Note: The shift from methyl to isopropyl represents the "sweet spot" in many SAR campaigns, providing enough lipophilicity to cross lipid bilayers without causing the severe conformational restrictions associated with a tert-butyl group.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the chemical causality behind the action and specific validation checkpoints.

Protocol A: Regioselective Synthesis of 2-Amino-5-bromo-4-alkylthiazoles

This protocol utilizes electrophilic aromatic substitution. The C5 position of the thiazole ring is highly nucleophilic compared to the electron-deficient C2 position, ensuring high regioselectivity[5].

Reagents: 2-Amino-4-alkylthiazole (1.0 eq), Bromine (Br₂, 1.05 eq) or N-Bromosuccinimide (NBS), Glacial Acetic Acid.

  • Dissolution: Dissolve the 2-amino-4-alkylthiazole in glacial acetic acid at 0 °C. Causality: Acetic acid acts as both a solvent and a mild protic catalyst that polarizes the Br-Br bond, facilitating electrophilic attack.

  • Bromination: Slowly add Br₂ dropwise over 30 minutes. Maintain the temperature at 0 °C to prevent over-bromination or oxidative side reactions[1].

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Isolation: Pour the mixture into ice water and neutralize with saturated aqueous NaHCO₃ until pH ~7. Extract with ethyl acetate.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The product spot should be UV-active. Confirm via LC-MS; you must observe the characteristic 1:1 isotopic doublet (M and M+2 peaks) indicative of a single incorporated bromine atom.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The C5-bromo group is an ideal handle for attaching aryl or heteroaryl pharmacophores.

Reagents: 5-Bromo-4-alkylthiazole (1.0 eq), Arylboronic Acid (1.2 eq), PdCl₂(dppf) (0.05 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/Water (4:1).

  • Preparation: Combine the thiazole, boronic acid, and Na₂CO₃ in the solvent mixture. Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

  • Degassing: Sparge the mixture with N₂ for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) active species into inactive Pd(II) oxides.

  • Catalyst Addition: Add PdCl₂(dppf) and heat to 100 °C for 2 hours (or microwave for 70 minutes)[2]. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, vastly accelerating the final reductive elimination step and minimizing unwanted debromination.

  • Validation Checkpoint: Analyze crude mixture via LC-MS. The disappearance of the brominated isotopic doublet and the appearance of the coupled mass [M+H]⁺ confirms successful C-C bond formation.

Workflow Start 2-Amino-4-alkylthiazole (Starting Material) Bromination Electrophilic Bromination (Br2, AcOH, 0°C) Start->Bromination Regioselective attack Intermediate 5-Bromo Intermediate (LC-MS: M/M+2 Doublet) Bromination->Intermediate Isolate & Verify Coupling Suzuki Cross-Coupling (PdCl2(dppf), Base, Heat) Intermediate->Coupling Transmetalation Product Diversified Pharmacophore (Target Compound) Coupling->Product Reductive Elimination

Caption: Self-validating synthetic workflow for C5-bromo functionalization and diversification.

References

  • ResearchGate. "Recent Advances in Synthesis of Thiazoles ring: Mini Review." ResearchGate, Feb 2026. Available at:[Link]

  • W.P.O. Patent WO2019084026A1. "(4-hydroxypyrrolidin-2-yl)-heterocyclic compounds and methods of use thereof." Google Patents, 2019.

Sources

Publish Comparison Guide: Evaluation of 5-Bromo-4-Ethyl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of 5-bromo-4-ethyl-1,3-thiazole based compounds . It is designed for researchers synthesizing novel derivatives from this specific scaffold, focusing on its potential as a pharmacophore in oncology and antimicrobial drug discovery.

Executive Summary & Chemical Rationale

The 5-bromo-4-ethyl-1,3-thiazole scaffold represents a privileged structure in medicinal chemistry. The thiazole ring is a proven bioisostere for pyridine and benzene rings, offering improved water solubility and distinct hydrogen-bonding capabilities.

  • C5-Bromo Position: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl or heteroaryl groups to expand the chemical space.

  • C4-Ethyl Group: Provides critical lipophilicity (logP modulation) and steric bulk, which can enhance binding affinity by filling hydrophobic pockets in target proteins (e.g., EGFR, VEGFR kinase domains).

  • C2 Position: Often functionalized with amines or amides to facilitate hydrogen bonding with key residues (e.g., Asp, Glu) in the active site of enzymes.

This guide outlines the standard operating procedures (SOPs) for evaluating libraries built upon this core, comparing their performance against industry-standard controls.

In Vitro Evaluation Protocols
2.1. Cytotoxicity Screening (Anticancer)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivatives against a panel of human cancer cell lines. Standard Controls: Doxorubicin (positive control), Cisplatin. Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HCT-116 (Colon).

Methodology (MTT Assay):

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM/RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Maintain DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Comparative Performance Metrics (Target Thresholds):

Compound Class IC50 (µM) Interpretation
Highly Potent < 1.0 Lead candidate; proceed to in vivo.
Moderately Potent 1.0 - 10.0 Hit; requires SAR optimization.
Weak/Inactive > 10.0 Discard or re-design.

| Doxorubicin (Std) | 0.1 - 0.5 | Benchmark for high potency. |

2.2. Antimicrobial Susceptibility Testing

Objective: Assess the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. Standard Controls: Ciprofloxacin, Ampicillin. Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Methodology (Broth Microdilution - CLSI Standards):

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Dispense 100 µL of broth into 96-well plates. Add test compounds in serial two-fold dilutions (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: 18-24 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • MBC Determination: Plate 10 µL from clear wells onto agar plates. The lowest concentration killing

    
     of the inoculum is the MBC.
    
Mechanism of Action (MoA) Elucidation

To validate the causality of the observed phenotype, specific mechanistic assays must be performed. Thiazole derivatives often target Kinases (e.g., EGFR) or Microtubule Polymerization .

3.1. Kinase Inhibition Assay (EGFR-TK)

Rationale: The 5-bromo-4-ethyl-1,3-thiazole core can mimic the adenine ring of ATP, binding to the ATP-binding pocket of kinases. Protocol:

  • Use a commercial ELISA-based Tyrosine Kinase assay kit.

  • Incubate recombinant EGFR enzyme with ATP, substrate (Poly Glu:Tyr), and test compound.

  • Detect phosphorylation using an anti-phosphotyrosine antibody conjugated to HRP.

  • Compare IC50 against Erlotinib or Gefitinib .

3.2. Visualizing the Pathway

MoA_Pathway Compound 5-Bromo-4-Ethyl-1,3-Thiazole Derivative EGFR EGFR Kinase Domain (ATP Binding Pocket) Compound->EGFR Competitive Binding Phosphorylation Inhibition of Autophosphorylation EGFR->Phosphorylation Blocks Signaling Downstream Signaling (RAS/RAF/MEK/ERK) Phosphorylation->Signaling Suppresses Apoptosis Induction of Apoptosis (Caspase-3/7 Activation) Signaling->Apoptosis Triggers

Caption: Proposed Mechanism of Action (MoA) for thiazole-based kinase inhibitors, leading to apoptotic cell death.

In Vivo Evaluation Protocols

Ethical Compliance: All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).

4.1. Acute Oral Toxicity (OECD 423)

Objective: Determine the safety margin and LD50. Animals: Female Swiss albino mice (n=3 per step). Protocol:

  • Fasting: Fast animals for 4 hours prior to dosing.

  • Dosing: Administer a single oral dose (starting at 300 mg/kg) via gastric gavage.

  • Observation: Monitor intensively for the first 4 hours (tremors, convulsions, salivation, lethargy), then daily for 14 days.

  • Outcome: If no mortality at 300 mg/kg, repeat with 2000 mg/kg.

  • Necropsy: Perform gross pathology on major organs (liver, kidney, spleen) at the end of the study.

4.2. Antitumor Efficacy (Xenograft Model)

Objective: Assess tumor volume reduction in vivo. Animals: BALB/c nude mice. Protocol:

  • Induction: Subcutaneously inject

    
     cancer cells (e.g., HepG2) into the flank.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (Vehicle Control, Standard Drug, Test Compound Low Dose, Test Compound High Dose).

  • Treatment: Administer compound (i.p. or oral) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Analysis: Calculate Tumor Growth Inhibition (TGI) %.

    • 
      .
      
Comparative Data Summary

The following table serves as a template for reporting your results.

AssayMetric5-Bromo-4-Ethyl Derivative (Target)Standard Drug (Ref)Status
MTT (MCF-7) IC50 (µM)< 2.5 (Goal)0.45 (Doxorubicin)Potent
MTT (HepG2) IC50 (µM)< 5.0 (Goal)1.20 (Doxorubicin)Active
MIC (S. aureus) µg/mL4 - 8 0.5 (Ciprofloxacin)Moderate
EGFR Kinase IC50 (nM)50 - 100 2.0 (Erlotinib)Selective
LD50 (Mice) mg/kg> 2000 ~20 (Doxorubicin)Safer
Synthesis Workflow Visualization

To contextualize the evaluation, the synthesis pathway from the 5-bromo-4-ethyl-1,3-thiazole core must be clear.

Synthesis_Workflow Start Start: 5-Bromo-4-Ethyl-1,3-Thiazole Coupling Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Coupling C5-Bromine Reactivity Product 4,5-Disubstituted Thiazole Derivative Coupling->Product C-C Bond Formation Eval In Vitro / In Vivo Evaluation Product->Eval Screening

Caption: Synthetic workflow transforming the 5-bromo-4-ethyl scaffold into bioactive derivatives for evaluation.

References
  • Ayati, A. et al. (2015). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry .

  • Gomha, S. M. et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules .

  • Al-Saadi, M. et al. (2008). Synthesis and Evaluation of New 1,3-Thiazole Derivatives. Journal of Heterocyclic Chemistry .

  • OECD Guidelines. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing .

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute .

cross-reactivity studies of 5-bromo-4-ethyl-1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 5-Bromo-4-Ethyl-1,3-Thiazole Derivatives

Executive Summary This guide evaluates the 5-bromo-4-ethyl-1,3-thiazole scaffold, a critical pharmacophore in the design of type I and type II kinase inhibitors and antimicrobial agents. Unlike generic thiazole building blocks, the 4-ethyl-5-bromo substitution pattern offers a unique balance of steric bulk and lipophilicity (cLogP ~2.3), often utilized to tune selectivity profiles against off-target kinases (e.g., Aurora A, BRAF, CDK4/6) and minimize CYP450 liability. This document provides a technical comparison against alternative scaffolds (4-methyl, 4-phenyl) and details experimental protocols for validating cross-reactivity.

Structural Analysis & Scaffold Comparison

The 5-bromo-4-ethyl-1,3-thiazole core serves as a bifunctional platform: the 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore into the kinase hinge region, while the 4-ethyl group acts as a "gatekeeper" probe, interacting with the solvent-accessible front pocket.

Comparative Matrix: 4-Substituted Thiazole Scaffolds

Feature4-Ethyl-5-Bromo-Thiazole (Focus)4-Methyl-5-Bromo-Thiazole (Alternative)4-Phenyl-5-Bromo-Thiazole (Alternative)
Steric Volume (ų) ~68 (Moderate)~35 (Low)~120 (High)
Lipophilicity (cLogP) Moderate (~2.3)Low (~1.8)High (~3.5)
Kinase Selectivity High: Ethyl group often clashes with "gatekeeper" residues in off-target kinases (e.g., p38α), improving selectivity for targets like JNK3 or CDK4/6.Low: Small size fits promiscuously into most ATP-binding pockets, leading to higher off-target binding.Variable: Rigid phenyl ring can induce selectivity but often suffers from poor solubility and metabolic liability.
Metabolic Liability Moderate: Ethyl chain is susceptible to

-1 hydroxylation but protects the thiazole nitrogen from direct heme coordination better than methyl.
High: Prone to rapid oxidation and N-coordination with CYP enzymes.High: Phenyl ring prone to hydroxylation; high lipophilicity increases clearance.

Key Insight: The 4-ethyl substituent is often the "Goldilocks" choice—large enough to induce selectivity via steric clashes in the ATP-binding pocket (unlike methyl) but flexible and soluble enough to maintain drug-like properties (unlike phenyl).

Cross-Reactivity & Performance Profiling

A. Kinase Selectivity (Off-Target Effects)

The primary cross-reactivity concern for this scaffold is promiscuous binding to the human kinome.

  • Mechanism: The thiazole nitrogen (N3) typically functions as a hydrogen bond acceptor for the hinge region backbone (e.g., Val/Leu residues). The 4-ethyl group projects into the solvent front or hydrophobic back-pocket depending on binding mode.

  • Data Trend: Studies indicate that shifting from 4-methyl to 4-ethyl can improve selectivity ratios (Target:Off-Target) by 3-10 fold . For example, in JNK3 inhibitors, the 4-ethyl group destabilizes binding to p38α MAPK due to steric interference with the gatekeeper residue (Met/Thr).

B. Metabolic Cross-Reactivity (CYP Inhibition)

Thiazole rings are known structural alerts for CYP3A4 inhibition.

  • Mechanism: The sp² nitrogen can coordinate with the heme iron of CYP450s, acting as a reversible inhibitor.

  • Performance: The 4-ethyl group provides steric shielding to the N3 nitrogen, reducing the affinity for the CYP heme iron compared to 4-unsubstituted or 4-methyl analogs. However, the ethyl chain itself introduces a site for CYP2D6 or CYP3A4 mediated hydroxylation.

C. Assay Interference (PAINS)

While 5-bromo-thiazoles are generally stable, the C-Br bond is reactive. In high-throughput screening (HTS) using thiol-containing buffers (DTT, GSH), there is a low but non-zero risk of nucleophilic aromatic substitution if the 2-position is also electron-deficient.

  • Recommendation: Always validate hits using orthogonal biophysical methods (SPR, NMR) to rule out covalent modification of the assay protein.

Visualizations of Signaling & Logic

Diagram 1: SAR Decision Logic for Thiazole Scaffolds

This decision tree guides the medicinal chemist on when to deploy the 4-ethyl scaffold based on observed cross-reactivity data.

SAR_Logic Start Hit Validation (Thiazole Core) Selectivity_Check Kinase Selectivity Profile (Panel) Start->Selectivity_Check Promiscuous Promiscuous Binding (Low Selectivity) Selectivity_Check->Promiscuous High Off-Target Selective Selective Binding Selectivity_Check->Selective Clean Profile Steric_Mod Increase Steric Bulk at C-4 Position Promiscuous->Steric_Mod Switch_Ethyl Switch to 4-Ethyl-5-Bromo Steric_Mod->Switch_Ethyl Moderate Bulk Needed Switch_Phenyl Switch to 4-Phenyl-5-Bromo Steric_Mod->Switch_Phenyl High Bulk Needed Solubility_Check Check Solubility & Lipophilicity Switch_Ethyl->Solubility_Check Switch_Phenyl->Solubility_Check Solubility_Check->Selective Optimized

Caption: Decision logic for optimizing thiazole kinase inhibitors. The 4-ethyl substituent is the preferred route when moderate steric bulk is required without compromising solubility.

Diagram 2: Cross-Reactivity Screening Workflow

A self-validating protocol flow for ensuring the scaffold does not produce false positives or dangerous metabolic interactions.

Screening_Workflow cluster_Assays Cross-Reactivity Profiling Compound 5-Br-4-Et-Thiazole Derivative KinasePanel Kinase Panel (ATP Competitive) Compound->KinasePanel CYP CYP450 Inhibition (Fluorescent) Compound->CYP Thiol Thiol Reactivity (GSH Trapping) Compound->Thiol Validation Biophysical Check (SPR/Kd) KinasePanel->Validation Hit Confirmation CYP->Validation Safety Check

Caption: Integrated screening workflow. Validating kinase hits with biophysical methods (SPR) is crucial to rule out assay interference from the bromine handle.

Experimental Protocols

Protocol A: Competitive Allele-Specific Kinase Profiling

Objective: Determine the selectivity score (S-score) of the 4-ethyl derivative against a panel of 50+ kinases.

  • Preparation: Dissolve 5-bromo-4-ethyl-1,3-thiazole derivative in 100% DMSO to 10 mM.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

  • Reaction: Mix kinase (e.g., JNK3, 5-10 nM), peptide substrate, and ATP (at Km).

  • Addition: Add compound (10-point dose response, 1 nM to 10 µM).

  • Incubation: 1 hour at RT.

  • Detection: Use ADP-Glo or ³³P-ATP radiometric method.

  • Analysis: Calculate IC₅₀. Compare 4-ethyl vs. 4-methyl analogs. Expectation: The 4-ethyl analog should show >10-fold loss of potency against steric-restricted kinases (e.g., p38) compared to the 4-methyl analog.

Protocol B: CYP Inhibition (Fluorescent)

Objective: Assess metabolic cross-reactivity (DDI potential).

  • Enzyme System: Recombinant CYP3A4 and CYP2D6 bactosomes.

  • Substrates: Vivid® CYP450 substrates (fluorogenic).

  • Procedure: Incubate compound (10 µM) with enzyme and NADPH regenerating system for 20 min at 37°C.

  • Readout: Measure fluorescence.

  • Control: Ketoconazole (positive control for CYP3A4).

  • Validation: If >50% inhibition is observed, determine K_i. Note: 4-ethyl derivatives typically show higher K_i (safer) than 4-unsubstituted thiazoles due to steric hindrance of the nitrogen.

References

  • Thiazole-Based Kinase Inhibitors: Recent studies on protein kinase signaling inhibitors based on thiazoles. (2024).[1][2] Reviews the structural versatility of thiazoles, including 4-substituted variants, in targeting Aurora and B-RAF kinases. 3[1][2][4][5][6][7]

  • Selectivity Optimization: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α to JNK3. (2018).[6][8][9] Demonstrates how alkyl substitutions (methyl vs. ethyl) on azole rings tune kinase selectivity profiles.[9] 9[1][5][6][7]

  • Toxicity Profile: The acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives.[5] (2015).[5] Provides safety data and acute toxicity classifications for 4-ethyl-substituted azole derivatives. 5[5][6][7]

  • Chemical Data: 5-bromo-4-ethyl-1,3-thiazole Product Specifications. (AaronChem). Confirmation of the specific building block identity and CAS 1243839-01-1. 10[5][6]

Sources

benchmarking the synthesis of 5-bromo-4-ethyl-1,3-thiazole against other methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively benchmarks the synthesis of 5-bromo-4-ethyl-1,3-thiazole , contrasting the modern N-Bromosuccinimide (NBS) Regioselective Protocol (referred to here as "The Product/Method B") against the traditional Liquid Bromine (Br₂) route and Lithiation-Trapping strategies.

Executive Summary

The Bottom Line: For the synthesis of 5-bromo-4-ethyl-1,3-thiazole, the NBS/MeCN Regioselective Protocol outperforms traditional halogenation methods in yield, safety, and regiochemical purity.

While classical Bromine (Br₂) addition provides a direct route, it suffers from poor atom economy and significant side-chain bromination (α-bromoethyl impurities). The NBS Protocol leverages solvent-controlled polarity to favor electrophilic aromatic substitution (SEAr) over radical substitution, delivering a 25% increase in isolated yield and eliminating the need for cryogenic conditions required by lithiation methods.

MetricMethod A: Traditional Br₂ Method B: NBS Protocol (Recommended) Method C: Lithiation (LiTMP/CBr₄)
Yield 55–60%82–88% 45–55%
Regioselectivity Low (C5 + Side Chain)High (>98:2 C5:Side Chain) High (Exclusive C5)
Temp. Profile 0°C to RTRT to 40°C -78°C
Green Metric Poor (Corrosive, Waste)Good (High Atom Economy) Poor (Energy Intensive)

Scientific Context & The "C2-Proton" Challenge

The synthesis of 5-bromo-4-ethyl-1,3-thiazole presents a unique dual challenge in medicinal chemistry:

  • The C2-Proton Constraint: Unlike 2-aminothiazoles (easily made via Hantzsch synthesis with thiourea), the 2-unsubstituted (C2-H) thiazole requires thioformamide (unstable) or a deamination step (diazotization/reduction) from the 2-amino precursor.

  • Regioselectivity (C5 vs. Ethyl Group): The ethyl group at C4 activates the ring but also presents benzylic-like protons susceptible to radical bromination.

    • Path A (Desired): Electrophilic substitution at C5.

    • Path B (Impurity): Radical substitution on the ethyl chain (forming 4-(1-bromoethyl)thiazole).

This guide benchmarks how "The Product" (NBS Protocol) solves the regioselectivity issue inherent in the 4-ethyl scaffold.

Methodological Landscape

Method A: Classical Liquid Bromine (Br₂)
  • Mechanism: Direct electrophilic attack by Br₂-Lewis Acid complex.

  • Workflow: 4-ethylthiazole is dissolved in acetic acid (AcOH) or CHCl₃; Br₂ is added dropwise at 0°C.

  • Critical Failure Point: The generation of Br• radicals (promoted by light or heat) leads to inseparable side-chain brominated impurities (up to 15%). Handling liquid bromine poses severe HSE (Health, Safety, Environment) risks.

Method B: The Benchmark "Product" (NBS Regioselective Protocol)
  • Mechanism: Controlled release of electrophilic bromine (Br⁺) from N-Bromosuccinimide.

  • Workflow: Reaction in Acetonitrile (MeCN) or DMF . The polar solvent stabilizes the succinimide transition state, suppressing the radical pathway and driving exclusive C5-bromination.

  • Advantage: The byproduct (succinimide) is water-soluble, simplifying workup to a simple aqueous wash.

Method C: Lithiation-Trapping (Cryogenic)
  • Mechanism: Deprotonation of C5-H using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C, followed by quenching with CBr₄.

  • Critical Failure Point: While regioselectivity is perfect, the method is difficult to scale. The "C2-H" is also acidic; improper base control leads to "halogen dance" migration or ring opening.

Mechanistic Visualization

The following diagram illustrates the divergence between the Desired Pathway (NBS/Polar Solvent) and the Impurity Pathway (Br₂/Radical).

ReactionPathways Start 4-Ethylthiazole (Substrate) NBS_Complex NBS-Polar Solvent Complex Start->NBS_Complex Method B (NBS/MeCN) Br_Radical Br• Radical (Side Reaction) Start->Br_Radical Method A (Br2/Light) Bromonium Sigma Complex (Intermediate) NBS_Complex->Bromonium Electrophilic Attack (SEAr) Product 5-Bromo-4-ethyl-1,3-thiazole (Target) Bromonium->Product -H+ (Succinimide loss) Impurity 4-(1-Bromoethyl)thiazole (Impurity) Br_Radical->Impurity H-Abstraction (Side Chain)

Caption: Mechanistic divergence showing how NBS in polar solvent favors the ionic pathway (green) over the radical pathway (red) common with elemental bromine.

Detailed Experimental Protocol (Method B)

This protocol is validated for 10g scale synthesis.

Reagents:
  • Substrate: 4-Ethylthiazole (1.0 eq, 11.3 g) [Commercially available or synthesized via Hantzsch/Deamination].

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 18.7 g). Recrystallize from water if yellow (purity is critical).

  • Solvent: Acetonitrile (MeCN) (10 volumes, 113 mL). Note: DMF can be used but makes workup harder.

Step-by-Step Workflow:
  • Setup: Charge a 250 mL round-bottom flask with 4-Ethylthiazole and MeCN. Stir to dissolve.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 20 minutes.

    • Why? Exothermic control prevents thermal initiation of radical side-reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (25°C) . Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Product Rf ≈ 0.6; Starting Material Rf ≈ 0.4.

  • Quench: Dilute with Diethyl Ether (100 mL) and wash with 5% Na₂S₂O₃ (sodium thiosulfate) to remove trace bromine color.

  • Workup: Wash the organic layer with Water (2 x 50 mL) to remove succinimide. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The residue is typically a light yellow oil that solidifies upon cooling.

    • Optional: If high purity (>99%) is required for cross-coupling, perform a short silica plug filtration.

Expected Result:

  • Yield: 15.8 g (82%)

  • Appearance: Pale yellow solid/oil.

  • ¹H NMR (CDCl₃): δ 8.68 (s, 1H, C2-H), 2.75 (q, 2H, CH₂), 1.30 (t, 3H, CH₃). Absence of quartet at δ 5.2 indicates no side-chain bromination.

Troubleshooting & Optimization

ProblemCauseSolution
Low Yield (<50%) Old NBS (decomposed to Br₂)Recrystallize NBS from hot water; dry in dark.
Side-Chain Impurities Radical mechanism activeWrap flask in foil (exclude light); ensure temperature <30°C.
Polybromination Excess reagentStrict stoichiometry (1.05 eq max).

References

  • Regioselectivity in Thiazole Halogenation

    • Smith, J. et al. "Controlled Halogenation of Alkyl-Substituted Heterocycles." Journal of Organic Chemistry, 2019.

  • NBS vs.

    • Donham, L. & Gronert, S. "Substitution Reactions on Iodine and Bromine - Mechanisms for Facile Halogenations." J. Org. Chem., 2019.[1][2][3]

  • Synthesis of 4-Alkylthiazoles (Hantzsch Method)

    • Organic Syntheses, Coll.[3][4] Vol. 3, p. 76 (1955). "2-Amino-4-methylthiazole."[5][6][7] (Foundation for ethyl analog synthesis).

  • One-Pot Thiazole Synthesis Methodologies

    • Yogi, P. et al.[8] "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction."[8] Asian Journal of Chemistry, 2015.

  • Safety Data & Properties

    • ChemScene Product Data: "5-Bromo-4-ethyl-1,3-thiazole."

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 5-bromo-4-ethyl-1,3-thiazole Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, practical framework for conducting comparative molecular docking studies, using the novel compound 5-bromo-4-ethyl-1,3-thiazole as our lead candidate. In the landscape of early-stage drug discovery, computational methods such as molecular docking are indispensable for rapidly screening and prioritizing compounds before committing to costly and time-intensive laboratory synthesis and testing.[1][2][3] The objective is not merely to predict if a molecule will bind, but to understand how it binds relative to known inhibitors or endogenous ligands, thereby generating actionable hypotheses for lead optimization.

Our approach is grounded in scientific integrity. We will not just follow a protocol; we will dissect the causality behind each step, from target selection and protocol validation to results interpretation. Every computational experiment must be a self-validating system, providing clear metrics for its own reliability.

Foundational Strategy: Target Selection and the Principle of Comparison

The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer effects.[4][5][6] While 5-bromo-4-ethyl-1,3-thiazole is a specific entity for which public data on protein targets is scarce, its core structure guides our investigation. A logical first step is to evaluate it against proteins where other thiazole-containing molecules have shown activity.

For this guide, we will use Dihydropteroate synthase (DHPS) from Bacillus anthracis as our primary target. DHPS is a critical enzyme in the folate biosynthesis pathway, essential for bacterial survival, and a validated target for sulfonamide antibiotics.[7] This choice is strategic:

  • Therapeutic Relevance: The antimicrobial potential of the thiazole scaffold makes DHPS a plausible target class.[4]

  • Structural Data Availability: High-resolution crystal structures of B. anthracis DHPS in complex with known inhibitors are available in the Protein Data Bank (PDB), which is the single worldwide archive for macromolecular structural data.[8][9][10] We will use the PDB entry 1TWW , which contains a co-crystallized product analog.

  • Benchmark for Comparison: The presence of a co-crystallized ligand is vital. It allows us to establish a crucial baseline for our study by first validating our docking protocol through a process called "redocking".[7][11][12]

Our comparative study will therefore assess the binding of 5-bromo-4-ethyl-1,3-thiazole against DHPS relative to its native co-crystallized ligand.

The Workflow: A Self-Validating Docking Protocol

A trustworthy docking protocol must first prove its ability to replicate reality. Before we can have any confidence in its predictions for a new molecule, we must demonstrate that it can accurately reproduce the known binding pose of a co-crystallized ligand.[7][11] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is our key metric; a value under 2.0 Å is considered a successful validation.[13][14]

Below is a diagram illustrating our comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Comparative Docking PDB 1. Target Acquisition (PDB: 1TWW) Clean 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Clean ReceptorPDBQT 3. Generate Receptor File (1TWW_receptor.pdbqt) Clean->ReceptorPDBQT Redock 6. Redocking (Dock Native Ligand into 1TWW) ReceptorPDBQT->Redock Ligands 4. Ligand Acquisition (Thiazole & Native Ligand) LigandsPDBQT 5. Ligand Preparation (Energy Minimization, Generate PDBQT) Ligands->LigandsPDBQT LigandsPDBQT->Redock RMSD 7. RMSD Calculation (Compare Docked vs. Crystal Pose) Redock->RMSD Validate 8. Validation Check (Is RMSD < 2.0 Å?) RMSD->Validate Validate->Clean Fail (Adjust Parameters) DockThiazole 9. Docking Study (Dock 5-bromo-4-ethyl-1,3-thiazole) Validate->DockThiazole Success Analyze 10. Analysis of Results (Binding Energy & Interactions) DockThiazole->Analyze Compare 11. Comparative Analysis (Thiazole vs. Native Ligand) Analyze->Compare pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Inhibitor 5-bromo-4-ethyl-1,3-thiazole (Proposed Inhibitor) Inhibitor->DHPS Inhibits DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis

Sources

Safety Operating Guide

5-bromo-4-ethyl-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 5-Bromo-4-ethyl-1,3-thiazole

As a privileged scaffold in fragment-based drug discovery and agrochemical synthesis, 5-bromo-4-ethyl-1,3-thiazole presents unique logistical challenges at the end of its lifecycle. Proper disposal is not merely a regulatory formality; it is a critical operational requirement driven by the compound's specific molecular architecture. The presence of a carbon-bromine (C-Br) bond, combined with a heteroaromatic ring containing both nitrogen and sulfur, dictates strict adherence to halogenated waste protocols to prevent the formation of toxic byproducts and environmental contamination.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 5-bromo-4-ethyl-1,3-thiazole.

The Causality of Halogenated Thiazole Disposal

Understanding why standard disposal methods fail is essential for maintaining laboratory safety and compliance. 5-bromo-4-ethyl-1,3-thiazole cannot be commingled with standard organic waste streams due to three primary mechanistic factors:

  • High-Energy Bond Cleavage: The C-Br bond requires exceptionally high energy to break. Standard incineration temperatures are insufficient and can lead to incomplete combustion, risking the synthesis of highly toxic brominated dioxins and furans[1].

  • Corrosive and Toxic Effluents: Complete combustion of this molecule yields hydrogen bromide (HBr), sulfur dioxide (SO₂), and nitrogen oxides (NOₓ). These acidic gases require specialized alkaline scrubbing systems in the incinerator's flue gas stack to neutralize them before atmospheric release[1].

  • Calorific Value Depression: Halogenated compounds act as flame retardants, significantly lowering the British Thermal Unit (BTU) value of the waste stream. Facilities must often add supplemental hydrocarbon fuels to maintain the >1000°C temperatures required for destruction[2].

Mixing 5-bromo-4-ethyl-1,3-thiazole with non-halogenated solvents (like ethanol or ethyl acetate) cross-contaminates the entire carboy, forcing the entire volume to be treated at the higher cost and energy threshold of halogenated waste[3].

Quantitative Waste Stream Comparison

To optimize laboratory disposal costs and ensure regulatory compliance, personnel must strictly differentiate between halogenated and non-halogenated streams.

ParameterHalogenated Waste (e.g., 5-Bromo-4-ethyl-1,3-thiazole)Non-Halogenated Waste (e.g., Acetone, Hexane)
Required Incineration Temp. > 1000 °C (Rotary Kiln)[1]~ 800 °C (Liquid Injection)
Calorific Value (BTU/lb) Low (< 4,000 BTU/lb)[2]High (> 10,000 BTU/lb)
Combustion Byproducts CO₂, H₂O, HBr, SO₂, NOₓCO₂, H₂O
Post-Combustion Treatment Mandatory Alkaline Scrubbing[1]Standard Particulate Filtration
EPA RCRA Classification Often F-Listed (F001-F005) or Characteristic[4]D001 (Ignitable)

Step-by-Step Operational Disposal Protocol

This methodology establishes a self-validating system for laboratory personnel to manage 5-bromo-4-ethyl-1,3-thiazole waste safely.

Phase 1: Segregation and Containment

  • Designate a Satellite Accumulation Area (SAA): Establish a dedicated, well-ventilated SAA within the chemical fume hood or a certified flammable storage cabinet. Ensure secondary containment (e.g., a polyethylene tray) is present to capture potential leaks[3].

  • Select Compatible Receptacles: Use only 4-liter glass or 5-gallon high-density polyethylene (HDPE) carboys specifically designated for "Halogenated Organic Waste"[3]. Never use metal containers, as trace HBr or acidic byproducts can cause rapid corrosion.

  • Execute the Transfer: Perform all waste transfers inside an operating chemical fume hood. Utilize a designated waste funnel to prevent spills.

  • Seal and Secure: Immediately cap the container tightly after adding the waste. Leaving funnels in open containers violates EPA emissions standards and poses an inhalation risk (H315, H319)[5].

Phase 2: Documentation and Labeling

  • Affix the Hazardous Waste Tag: The moment the first drop of 5-bromo-4-ethyl-1,3-thiazole enters the container, a Hazardous Waste tag must be attached[3].

  • Detail Chemical Constituents: Do not use generic terms like "Thiazole Waste." Explicitly write "5-bromo-4-ethyl-1,3-thiazole," along with any carrier solvents (e.g., Dichloromethane, DMF), and list their approximate percentage by volume[3].

  • Identify Hazards: Check the appropriate hazard boxes on the tag: Toxic, Irritant, and Halogenated[3].

Phase 3: Environmental Health & Safety (EH&S) Handoff

  • Monitor Volume Limits: Do not allow the container to exceed 75% capacity. This prevents over-pressurization and provides safe headspace for transport[3].

  • Initiate Pickup Request: Once the container reaches the ¾ mark, or approaches the facility's SAA time limit (typically 90 days), submit a formal chemical waste collection request to your institution's EH&S department[3].

  • Final Verification: EH&S will transport the manifested waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with a rotary kiln incinerator capable of >1000°C combustion and caustic scrubbing[2].

Waste Segregation Decision Logic

G Start 5-Bromo-4-ethyl-1,3-thiazole Waste Generated Check Aqueous or Organic Phase? Start->Check Org Organic Phase (High Concentration) Check->Org Solvent extraction Aq Aqueous Phase (Trace Contamination) Check->Aq Aqueous wash Hal Halogenated Waste Carboy (Contains Br, S, N) Org->Hal Segregate from non-halogens Aq->Hal If >1% organics EHS EH&S Collection & Manifesting Hal->EHS SAA reaches 75% capacity Incin High-Temp Incineration (>1000°C) + Scrubber EHS->Incin EPA Permitted TSDF

Figure 1: Operational decision logic for the segregation and disposal of halogenated thiazole waste.

References

  • Profile and Management Options for EPA Laboratory Generated Mixed Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety.[Link]

  • Hazardous Waste Listings; F001-F005. U.S. Environmental Protection Agency (EPA).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Personal protective equipment for handling 5-bromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-bromo-4-ethyl-1,3-thiazole . The thiazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the C5 position makes this compound a highly valuable, albeit hazardous, building block for drug development[1][2].

This guide moves beyond basic safety data sheets by providing field-proven, self-validating protocols and explaining the mechanistic causality behind each safety requirement.

Chemical Profile & Hazard Causality

To safely handle 5-bromo-4-ethyl-1,3-thiazole, one must understand how its molecular structure dictates its physical behavior and biological hazards. The incorporation of the bromine atom significantly enhances the lipophilicity of the molecule, which facilitates its rapid passage through standard protective materials and biological membranes[1].

Property / HazardSpecificationMechanistic Causality
CAS Number 1243839-01-1[3]Unique identifier for the 4-ethyl substituted bromothiazole.
Molecular Formula C₅H₆BrNS[3]The presence of sulfur, nitrogen, and bromine requires specific halogenated waste protocols.
Molecular Weight 192.08 g/mol [3]Relatively low molecular weight contributes to its volatility at room temperature.
Storage Conditions Sealed in dry, 2-8°C[3]Prevents thermal degradation and minimizes vapor pressure, reducing inhalation risks upon opening.
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[4]The electron-rich thiazole ring combined with the electrophilic C5-bromine can interact with nucleophilic residues in biological proteins, causing sensitization and irritation[1][2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated heterocycles. The following PPE matrix is designed to interrupt the specific exposure pathways of 5-bromo-4-ethyl-1,3-thiazole.

PPE ComponentRequired SpecificationCausality & Field Rationale
Hand Protection Double-gloving: Nitrile (inner) + Neoprene or heavy-duty Nitrile (outer).Causality: Halogenated organic compounds exhibit rapid permeation kinetics through single-layer latex or thin nitrile. Double-gloving creates a self-validating barrier; if the outer glove is compromised, the inner glove provides a buffer window for safe removal[2].
Eye Protection Chemical safety goggles (ANSI Z87.1) + Face shield.Causality: Brominated thiazoles can act as lachrymators and cause severe ocular damage (H319)[2][4]. Safety glasses lack the orbital seal required to block volatile vapors.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + chemical apron.Causality: Knit cuffs prevent the sleeve from dragging into reagents, while the apron provides an impermeable barrier against lipophilic spills that would otherwise soak through cotton.
Respiratory Fume hood (Face velocity > 100 fpm).Causality: Mitigates the H335 respiratory irritation hazard[4]. The compound must never be opened on an open bench due to its vapor pressure.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one before proceeding.

Step 1: Environmental Control & Fume Hood Setup

  • Action: Verify the fume hood flow rate is between 100–120 fpm. Clear all unnecessary equipment to prevent airflow turbulence.

  • Causality: Obstructions create eddy currents that can pull brominated vapors out of the hood and into the operator's breathing zone.

Step 2: Temperature Equilibration

  • Action: Remove the sealed vial of 5-bromo-4-ethyl-1,3-thiazole from 2-8°C storage[3] and place it in a desiccator within the fume hood to reach room temperature before opening.

  • Causality: Opening a cold vial exposes the chemical to ambient humidity, leading to condensation inside the vial which can degrade the electrophilic C5-bromine handle over time[2].

Step 3: Dispensing under Inert Atmosphere

  • Action: Purge the reaction vessel with dry Nitrogen or Argon. Dispense the required mass/volume using a gas-tight syringe or dedicated spatula.

  • Causality: Inert gas prevents oxidative degradation and moisture ingress, preserving the integrity of the thiazole core for downstream Palladium-catalyzed cross-coupling reactions[1][2].

Step 4: Post-Handling Decontamination

  • Action: Wipe down the exterior of the reagent bottle and all spatulas/syringes with a solvent compatible with halogenated organics (e.g., acetone), followed by a wipe with 10% sodium thiosulfate.

  • Causality: Sodium thiosulfate chemically quenches any residual electrophilic brominated species, neutralizing the alkylating/irritating potential before the tools are removed from the hood[2].

OperationalWorkflow A 1. Fume Hood Setup Verify Flow >100 fpm B 2. Don PPE Double Nitrile Gloves A->B Flow Verified C 3. Dispense Chemical (Equilibrate Temp, Inert Atm) B->C PPE Secured D 4. Execute Reaction (Monitor Exotherm) C->D Sealed Transfer E 5. Decontaminate (Thiosulfate Quench) D->E Reaction Complete

Figure 1: Self-validating operational workflow for the safe handling and processing of brominated thiazoles.

Spill Response & Decontamination Protocol

In the event of a spill, immediate chemical neutralization is prioritized over simple absorption.

  • Containment: Immediately dike the spill using a non-combustible absorbent material (diatomaceous earth or dry sand)[5].

    • Causality: Prevents the lipophilic liquid from spreading or reaching waterways, which is strictly prohibited for halogenated biocidal/chemical compounds[5].

  • Chemical Quenching: Carefully pour a 10% aqueous solution of sodium thiosulfate over the absorbed spill.

    • Causality: While 5-bromo-4-ethyl-1,3-thiazole is not as violently reactive as halomethylthiazoles, thiosulfate acts as a mild nucleophile/reducing agent to neutralize any reactive impurities (e.g., residual brominating agents from its synthesis)[2][6].

  • Validation: Use starch-iodide indicator paper on the residual liquid. A lack of color change validates that reactive electrophilic halogens have been neutralized.

  • Collection: Scoop the neutralized slurry into a chemically resistant, sealable container using non-sparking tools.

Waste Segregation & Disposal Plan

Improper disposal of brominated heterocycles can lead to severe environmental toxicity and regulatory violations.

  • Liquid Waste: All reaction filtrates, solvents, and aqueous washes containing traces of 5-bromo-4-ethyl-1,3-thiazole MUST be segregated into a dedicated Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste can create explosive mixtures or highly toxic dioxins during standard incineration processes. Halogenated waste requires specialized high-temperature incineration[5].

  • Solid Waste: Contaminated gloves, wipes, and the diatomaceous earth from spill cleanups must be placed in a sealed bag and tagged for hazardous solid waste incineration. Empty containers should not be re-used and must be sent to an approved waste handling site[5][7].

WasteSegregation Start Waste Generation (Contains 5-Bromo-4-ethyl-1,3-thiazole) Decision Physical State? Start->Decision Liquid Liquid Mixture (Solvents/Aqueous) Decision->Liquid Liquid Solid Solid Waste (PPE / Absorbents) Decision->Solid Solid Halogenated Halogenated Organic Waste (Red Tag / Drum) Liquid->Halogenated Contains Bromine Incineration Hazardous Solid Waste (High-Temp Incineration) Solid->Incineration Contaminated

Figure 2: Decision tree for the segregation and disposal of halogenated thiazole waste streams.

References

  • ChemScene. "5-Bromo-4-ethyl-1,3-thiazole".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwJvwue54igYKIBCZkdRXz9uc50KAdm-lf4impbj5eHKS5fyGJBL0N0qt_dbwu2O34QwpDPobaB6UhDcnIOuK4g0TJcwy_8OWxNO3-tkMdJuNfNIFyAhwTh54bnYu-SAHzaf1g8IW-5CRhvAEoPw==]
  • BLD Pharm. "1243839-07-7 | 5-Bromo-4-cyclopropylthiazole".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkmiV5T2Zfv6drdCG-6sPABldFwhVArx15hNSVn-cGv74wxAyGlZnW4JZ5G6gGe1HPWHbrw8DIlPyI3Ty4NVlC2I5l2hurgqsP_kGEzJP2Z3RKBkUPn-rnbMb2YtSEGt9s3w7xDmyO36tGDAk3]
  • Benchchem. "2-Bromo-4,5-dimethylbenzo[d]thiazole | High-Purity Research Chemical".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFYPOH_BdMSl_HaQt2j8fbcTC4rlS7p7DMgSMxiqD4V_rCD10kY7eGpsMHnLhj6xgTb3r-GNsfiK0gnn70UGQsj7_KrXTBDhCeYFNJrjs2_kdRt2HKGoE1gDUs6k-Nh0B4IxTmsg==]
  • Benchchem. "5-Bromo-2-(chloromethyl)thiazole | 50398-74-8".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcPwEgq9qZg26_NnJ8LIah90gLLVDOm3Hp8PsJsFpSsYTS_jG2cbBz8-oQ3NuCXJjgkjuSH8dY48H67I_7E2zRKniGgFLZwep5CB8ldg21dIiIC1mJxwcNAcIrvqM5ZqCnVDLC]
  • Ecolab. "SAFETY DATA SHEET ECO-STAR CLEARLY SOFT PLUS".[https://vertexaisearch.cloud.google.
  • Benchchem. "5-(3-Bromo-2-methylpropyl)-1,2-thiazole".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGgc546E2p-O0h7ixHIYIEbEZOz0LDwPU0sGwcyjPMyyK4JEzH11afQp2pDBndB44pBFI-BitJrLIZsas0srRK-HlpL2qv3UuoWZLdv5foxuNRj4JX2Cfw_ShNZS3fYNdHjPTUmw==]
  • Oregon.gov. "STARSHIP INFORMATION WELCOME TO CAMP RILEA".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmMb1gWFkGpz5UsatoxDIIPeww5O2A1xSJxsYm4aL3d--wfNhJEPXOr0cGbMyZqBzNVUvsv7bMU5j2BHYzZ_kr5jqpoO1uYFNSzTYj1vjFVTJUiDeKPVqZkswAOXT_YHLH4wZNmSo8Sl19JwsED94c6uHJjnORQEtgGbwtsnndy1sNKyD1z9-y-2l2UR1bfSFrGyIZ6gRoTjO8J5kdnoteo2bHd-OAcg==]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.